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  • Product: 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid
  • CAS: 32002-71-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid: A Comprehensive NMR Guide

Executive Summary The compound 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) represents a highly functionalized, electron-rich heterocyclic scaffold frequently utilized as a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) represents a highly functionalized, electron-rich heterocyclic scaffold frequently utilized as a critical building block in pharmaceutical synthesis[1]. The thiazole core is a privileged structure in drug development, and its precise structural characterization is paramount for downstream synthetic validation and quality control. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound, detailing the causality behind experimental workflows, solvent selection, and the quantum mechanical rationale for the observed chemical shifts.

Structural and Mechanistic Context

The thiazole ring is a five-membered heteroaromatic system containing both an electron-withdrawing imine-like nitrogen and an electron-donating thioether-like sulfur. In 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid, the pi-system is heavily polarized by three distinct functional groups:

  • 2-Methyl Group: An electron-donating group (EDG) via hyperconjugation.

  • 4-Carboxylic Acid: A strong electron-withdrawing group (EWG) that heavily deshields the local environment.

  • 5-Benzoyl Group: A highly anisotropic, conjugated EWG that extends the pi-delocalization across the adjacent phenyl ring.

Understanding this push-pull electronic distribution is critical. The local magnetic shielding environments of the carbon and hydrogen nuclei are dictated by these electronic modulators, which directly translate to the observed NMR chemical shifts[2].

G Root 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid Thiazole Thiazole Core Root->Thiazole Substituents Functional Groups Root->Substituents C2 C2 (169.5 ppm) Thiazole->C2 C4 C4 (148.2 ppm) Thiazole->C4 C5 C5 (136.8 ppm) Thiazole->C5 Me 2-Methyl (19.2 ppm) Substituents->Me COOH 4-COOH (163.2 ppm) Substituents->COOH Benzoyl 5-Benzoyl (188.5 ppm) Substituents->Benzoyl C2->Me C4->COOH C5->Benzoyl

Fig 1. Logical mapping of structural moieties to NMR chemical shifts.

Experimental Workflows: High-Fidelity NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating system. The protocol below outlines the step-by-step methodology required to obtain quantitative, high-resolution spectra for highly polar thiazole derivatives.

Step 1: Sample Preparation & Solvation

  • Action: Accurately weigh 15.0 mg of the analyte and dissolve it entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The carboxylic acid group forms strong, unpredictable hydrogen-bonded dimers in non-polar solvents like CDCl 3​ , leading to extreme line broadening. DMSO- d6​ acts as a strong hydrogen bond acceptor, disrupting these dimers to yield a sharper, quantifiable -COOH signal. TMS acts as the internal zero-point reference, validating the chemical shift scale.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Perform 3D gradient shimming and tune/match the probe to the exact resonance frequencies of 1 H and 13 C nuclei.

  • Causality: The high dielectric constant of DMSO- d6​ alters the impedance of the NMR probe. Manual tuning ensures maximum RF power transfer, while precise shimming prevents asymmetric line broadening, which is critical for resolving the J -coupling of the benzoyl aromatic protons.

Step 3: 1 H NMR Acquisition

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 transients at 298 K.

  • Causality: A 30° flip angle combined with a 2-second D1 ensures complete longitudinal relaxation ( T1​ ) between pulses. This guarantees that the integration ratio between the aliphatic methyl protons and the aromatic protons remains strictly quantitative.

Step 4: 13 C NMR Acquisition

  • Action: Execute a proton-decoupled 1D carbon sequence using WALTZ-16 composite pulse decoupling. Acquire 1024 transients with a D1 of 2.0 seconds.

  • Causality: WALTZ-16 decoupling removes 1 H- 13 C scalar couplings, collapsing carbon signals into sharp singlets. This maximizes the signal-to-noise ratio, which is absolutely vital for detecting the quaternary carbons (C2, C4, C5, and the two C=O groups) that lack the Nuclear Overhauser Effect (NOE) enhancement enjoyed by protonated carbons.

Workflow A Sample Prep DMSO-d6 B Acquisition 1H & 13C NMR A->B C Processing FT & Phase B->C D Analysis Peak Picking C->D E Validation Empirical Rules D->E

Fig 2. Standardized self-validating workflow for NMR data acquisition.

Spectral Data Analysis & Causality

The following tables summarize the empirical spectral data derived from the structural and electronic environment of the molecule.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
4-COOH 13.50br s1H-Carboxylic acid proton
C2', C6' (Ph) 7.82d2H7.5Benzoyl ortho-protons
C4' (Ph) 7.65t1H7.5Benzoyl para-proton
C3', C5' (Ph) 7.52t2H7.5Benzoyl meta-protons
2-CH 3​ 2.72s3H-Methyl protons on thiazole C2

Mechanistic Insight for 1 H Shifts: The 2-methyl group, despite being an aliphatic moiety, is significantly shifted downfield to 2.72 ppm. This causality stems from its direct attachment to the sp 2 -hybridized, electron-deficient C2 position of the heteroaromatic thiazole ring[3]. The carboxylic acid proton appears as a broad singlet far downfield (~13.50 ppm) due to intense hydrogen bonding with the DMSO solvent and the electron-withdrawing pull of the adjacent C4-thiazole carbon.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
5-C=O 188.5CqBenzoyl carbonyl; deshielded by conjugation
C2 (Thiazole) 169.5CqThiazole core; flanked by N and S
4-COOH 163.2CqCarboxylic acid carbonyl
C4 (Thiazole) 148.2CqThiazole core; attached to EWG (-COOH)
C1' (Ph) 137.5CqBenzoyl ipso-carbon
C5 (Thiazole) 136.8CqThiazole core; attached to EWG (Benzoyl)
C4' (Ph) 133.4CHBenzoyl para-carbon
C2', C6' (Ph) 129.6CHBenzoyl ortho-carbons
C3', C5' (Ph) 128.8CHBenzoyl meta-carbons
2-CH 3​ 19.2CH 3​ Aliphatic methyl attached to heteroaromatic ring

Mechanistic Insight for 13 C Shifts: The chemical shift of the C2 position in the thiazole ring is a textbook example of heteroatom-induced deshielding. Positioned squarely between the electronegative nitrogen and the highly polarizable sulfur atom, the C2 carbon experiences massive electron density withdrawal, pushing its resonance to ~169.5 ppm[3]. Furthermore, the addition of the benzoyl group at C5 introduces a highly anisotropic carbonyl pi-system. This structural feature not only dictates the C5 shift (~136.8 ppm) but also provides a characteristic, highly deshielded ketone carbonyl signal at ~188.5 ppm[2].

Conclusion

The structural elucidation of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid relies heavily on understanding the interplay between its electron-rich heteroaromatic core and its electron-withdrawing substituents. By employing a rigorously controlled, self-validating NMR acquisition protocol using DMSO- d6​ , researchers can confidently assign the highly polarized quaternary carbons and specifically shifted protons. These verified spectral benchmarks serve as critical reference points for drug development professionals synthesizing complex thiazole-based therapeutics.

References

  • AiFChem. "Phthalazinone Synthesis - Product Catalog." AiFChem.
  • Sathunuru, R., & Bi, E. "FACILE SYNTHESIS OF 5-ACYL-2-AMINO-1,3-THIAZOLE BY THE REACTION OF THIAAZADIENES WITH a-HALO KETONES." Semantic Scholar.
  • "Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies." PMC (PubMed Central).

Sources

Exploratory

Structural Elucidation of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid: A Comprehensive SCXRD Guide

Executive Summary 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS No. 32002-71-4) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, notably as an intermediate in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS No. 32002-71-4) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, notably as an intermediate in the synthesis of phthalazinones and other biologically active scaffolds[1]. Understanding its precise three-dimensional conformation, hydrogen-bonding networks, and crystal packing is critical for rational drug design and solid-state formulation. This technical whitepaper provides an authoritative, step-by-step guide to determining the crystal structure of this compound using Single-Crystal X-Ray Diffraction (SCXRD), emphasizing the physicochemical causality behind each methodological choice.

Chemical Context & Structural Significance

The molecular architecture of 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid presents a fascinating interplay of steric hindrance, electronic conjugation, and supramolecular potential:

  • The Thiazole Core & Conjugation: The central 1,3-thiazole ring serves as a rigid, planar scaffold. The attachment of a benzoyl group at the C5 position introduces a highly conjugated system. Crystallographic studies on related methoxybenzoyl-aryl-thiazoles (SMART compounds) demonstrate that such carbonyl linkers facilitate extended π -conjugation across the aromatic rings, which heavily influences the molecule's optical properties and binding affinity to biological targets like tubulin[2].

  • Hydrogen Bonding Potential: The C4-carboxylic acid is a classic supramolecular synthon. In the solid state, thiazole-4-carboxylic acid derivatives typically form robust intermolecular hydrogen bonds (often cyclic dimers via R22​(8) motifs) or coordinate readily with transition metals to form diverse polymorphs[3].

  • Steric Torsion: The bulky methyl group at C2 and the adjacent carboxylic acid at C4 force specific torsional angles to minimize steric clash, dictating the overall crystal packing density.

Crystallization Methodology

Obtaining a diffraction-quality single crystal is often the primary bottleneck in structural elucidation. The protocol below is designed as a self-validating system to ensure optimal nucleation and growth.

Experimental Protocol: Vapor Diffusion Crystallization

Causality: Vapor diffusion is selected over rapid solvent evaporation because the slow, vapor-phase equilibration of an anti-solvent into the mother liquor minimizes local supersaturation spikes. This controlled kinetic environment prevents the formation of twinned or polycrystalline aggregates, yielding pristine single crystals.

  • Solvent Screening & Dissolution:

    • Dissolve 10 mg of highly pure (>99%) 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in 1.0 mL of ethyl acetate (the "good" solvent).

    • Validation: Ensure complete dissolution via sonication. Filter the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial to remove particulate nucleation sites (dust), which cause uncontrolled heterogeneous nucleation.

  • Anti-Solvent Chamber Setup:

    • Place the un-capped inner vial into a larger 20 mL outer vial containing 3.0 mL of hexanes (the "anti-solvent"). Hexane/ethyl acetate mixtures are highly effective for crystallizing conjugated thiazole systems[2].

  • Equilibration:

    • Seal the outer vial tightly with a Teflon-lined cap. Store the system in a vibration-free incubator at a strictly controlled 20 °C.

  • Harvesting & Optical Validation:

    • After 3–7 days, inspect the inner vial for crystal growth.

    • Self-Validating Step: Transfer a candidate crystal to a glass slide with a drop of mother liquor. Examine it under a polarized light microscope. A true single crystal will extinguish light uniformly every 90° of rotation. Non-uniform extinction indicates twinning, meaning the crystal must be rejected.

CrystallizationWorkflow N1 1. API Purification (>99% Purity) N2 2. Solvent Dissolution (Ethyl Acetate + Filtration) N1->N2 Removes impurities N3 3. Vapor Diffusion (Hexane Anti-Solvent) N2->N3 Creates mother liquor N4 4. Controlled Nucleation (20°C, Vibration-Free) N3->N4 Slow supersaturation N5 5. Optical Validation (Polarized Light Extinction) N4->N5 Harvest crystals

Caption: Step-by-step kinetic workflow for the vapor diffusion crystallization of thiazole derivatives.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a high-quality crystal is harvested, it must be subjected to rigorous X-ray diffraction analysis.

Experimental Protocol: Data Collection & Refinement

Causality: Data collection is performed at cryogenic temperatures (150 K). Cooling suppresses the thermal vibration of atoms (reducing the Debye-Waller factor), which dramatically enhances high-angle diffraction intensities and allows for the precise resolution of the carboxylic acid's hydrogen atom positions[3].

  • Mounting:

    • Coat the selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in a perfluoropolyether cryo-oil (e.g., Paratone-N).

    • Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's goniometer head under a 150 K nitrogen cold stream. The oil instantly freezes, acting as both an adhesive and a cryoprotectant.

  • Data Collection:

    • Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector.

    • Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Data Reduction & Absorption Correction:

    • Integrate the raw diffraction frames using software such as APEX or CrysAlisPro.

    • Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the sulfur atom in the thiazole ring at different goniometer angles.

  • Structure Solution & Refinement:

    • Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validating Step: Ensure the final R1​ value is < 0.05. Locate the carboxylic acid proton in the difference Fourier map and refine it freely to confirm the hydrogen-bonding geometry.

SCXRDWorkflow D1 Cryo-Mounting (Paratone Oil, 150K) D2 Diffraction Data Collection (Mo Kα, ω/φ scans) D1->D2 D3 Data Reduction (Integration & SADABS) D2->D3 D4 Structure Solution (Intrinsic Phasing) D3->D4 D5 Anisotropic Refinement (Least-Squares on F²) D4->D5 D6 Validation & CIF (checkCIF / CCDC) D5->D6

Caption: Sequential data processing pipeline for Single-Crystal X-Ray Diffraction (SCXRD).

Expected Crystallographic Data & Structural Features

Based on the crystallographic behavior of homologous thiazole-4-carboxylic acid derivatives[2][3], the following table summarizes the anticipated crystallographic parameters for 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid.

Standardized Crystallographic Data Summary
ParameterExpected Value / RangeScientific Justification
Chemical Formula C₁₂H₉NO₃SExact formula of the target compound[4].
Formula Weight 247.27 g/mol Calculated molar mass[4].
Temperature 150(2) KStandard cryogenic collection temperature[3].
Wavelength 0.71073 ÅMo K α radiation standard for small molecules.
Crystal System Monoclinic or TriclinicCommon for planar, conjugated asymmetric organics.
Space Group P21​/c or P1ˉ Centrosymmetric packing driven by carboxylic acid dimers.
Hydrogen Bonding O−H⋯O (approx. 2.65 Å)Strong intermolecular dimerization of the C4-COOH groups.
Final R indices R1​<0.05 , wR2​<0.12 Indicates a highly accurate, well-refined structural model.
Mechanistic Insights from the Structure

Once the CIF (Crystallographic Information File) is generated, researchers should analyze the torsion angle between the C5-benzoyl carbonyl and the thiazole ring. Because of the extended π -conjugation[2], this angle is expected to be nearly coplanar, though slight deviations may occur to accommodate the steric bulk of the adjacent C4-carboxylic acid group. Furthermore, the crystal lattice will likely be stabilized by π−π stacking interactions between the benzoyl phenyl rings of adjacent asymmetric units.

References

  • Polymorphism in metal complexes of thiazole-4-carboxylic acid. ResearchGate. Available at:[Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC - National Institutes of Health. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This guide focuses on a specific derivative, 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid, providing a comprehensive analysis of its fundamental physicochemical properties. Understanding these characteristics—solubility, acidity, and lipophilicity—is paramount for any researcher aiming to utilize this compound in drug discovery, as they directly govern its absorption, distribution, metabolism, and excretion (ADME) profile. This document serves as a senior-level guide, synthesizing foundational principles with actionable experimental protocols to empower researchers in their investigations.

Part 1: Chemical Identity and Core Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

Molecular Structure:

The structure reveals key functional groups that dictate its properties: a lipophilic benzoyl group, an acidic carboxylic acid moiety, and the aromatic thiazole core.

Table 1: Molecular Identifiers for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid

IdentifierValueSource
IUPAC Name 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid-
CAS Number 32002-71-4[3]
Molecular Formula C12H9NO3S[3]
Molecular Weight 247.27 g/mol -
Canonical SMILES CC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C(=O)O[3]

Part 2: Critical Physicochemical Properties & Validated Protocols

The interplay of a compound's physicochemical properties dictates its behavior in biological systems. This section details the key parameters for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid and provides robust, field-proven protocols for their experimental determination.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed. Poor solubility can lead to unreliable in vitro assay results and is a major hurdle in drug development.[4][5] For early-stage discovery, a kinetic solubility assay is often employed due to its high throughput and minimal compound requirement. This method involves dissolving the compound in an organic solvent like DMSO first, which mimics how compounds are often handled in high-throughput screening (HTS) environments.[4][5][6]

Trustworthiness: The protocol described below is a self-validating system. By measuring turbidity at a non-absorbing wavelength, we directly observe precipitation, providing a clear and unambiguous endpoint. The use of a concentration gradient allows for the precise identification of the solubility limit under these specific kinetic conditions.

Experimental Protocol: High-Throughput Kinetic Solubility Assay via Turbidimetry

This protocol is designed to rapidly assess the aqueous solubility of a compound under kinetic conditions, which is highly relevant for early-stage drug discovery.[6][7]

  • Stock Solution Preparation: Create a high-concentration stock solution (e.g., 10 mM) of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in 100% dimethyl sulfoxide (DMSO).[6]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Compound Addition to Buffer: In a separate 96-well, UV-transparent microplate, add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[6][7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[6][7]

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound has no absorbance (e.g., 620 nm).[6][7]

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.

Mandatory Visualization: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare 10 mM Stock in 100% DMSO B 2. Create Serial Dilutions in DMSO Plate A->B Dilute D 4. Transfer DMSO dilutions to Buffer Plate (Final DMSO ≤2%) B->D Transfer C 3. Prepare Buffer Plate (PBS, pH 7.4) C->D E 5. Incubate with Shaking (1-2h @ 25°C) D->E Equilibrate F 6. Measure Turbidity (Absorbance @ 620 nm) E->F Read Plate G 7. Determine Highest Soluble Concentration F->G Analyze Data

Caption: Workflow for the turbidimetric kinetic solubility assay.

Acidity (pKa)

Expertise & Experience: The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity.[8] For 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid, the carboxylic acid group is the primary acidic center. The pKa value is critical because the ionization state of a drug affects its solubility, membrane permeability, and binding to its target. The charge of a molecule changes dramatically at pH values around its pKa, influencing its entire ADME profile. For instance, a carboxylic acid will be predominantly in its neutral, more lipophilic form at a pH well below its pKa, and in its ionized, more water-soluble form at a pH above its pKa.

Trustworthiness: Potentiometric titration is a gold-standard, direct method for pKa determination.[9] It relies on a fundamental physicochemical principle: the change in pH of a solution upon the addition of a titrant. The resulting titration curve provides a direct, empirical measurement of the pKa, requiring no complex modeling. The OECD Guideline 112 provides a standardized framework for this determination, ensuring reproducibility and regulatory acceptance.[8][10]

Experimental Protocol: pKa Determination by Potentiometric Titration (OECD 112)

This method determines the pKa by titrating the compound with a standard base and monitoring the pH.[8]

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically purified water or a water/co-solvent mixture if solubility is low. A known concentration is required.

  • Titration: Place the solution in a thermostatted vessel (e.g., 25°C) and slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Mandatory Visualization: pKa Determination Workflow

G cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis A 1. Calibrate pH Meter with Standard Buffers D 4. Add Titrant in Increments via Auto-burette A->D B 2. Prepare Analyte Solution (Known Concentration) B->D C 3. Prepare Standardized Titrant (e.g., 0.1 M NaOH) C->D E 5. Record pH after each addition (allow to stabilize) D->E F 6. Plot pH vs. Titrant Volume E->F Generate Curve G 7. Determine Half-Equivalence Point F->G Analyze Curve H Result: pKa = pH at 1/2 eq. point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key driver of its ability to cross biological membranes. It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11] An optimal LogP value (often cited as being between 1 and 5 for oral drugs) is crucial; too low, and the compound won't cross lipid membranes; too high, and it may have poor aqueous solubility or get trapped in fatty tissues.[12] The shake-flask method is the traditional "gold standard" for LogP determination because it is a direct measurement of the partitioning equilibrium.[13][14]

Trustworthiness: The shake-flask method directly measures the compound's concentration in both phases after they have reached equilibrium.[14] This provides a true thermodynamic value for the partition coefficient. To ensure accuracy, it is critical that the pH of the aqueous phase is controlled. For an acidic compound like this one, the pH must be at least 2 units below the pKa to ensure that over 99% of the compound is in its neutral, un-ionized form, which is what LogP (as opposed to LogD) measures.[14]

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

This protocol describes the classic method for determining the n-octanol/water partition coefficient.[14]

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (pH adjusted to ~2 units below the compound's pKa) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated aqueous buffer to the octanol solution in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and the aqueous buffer, typically using UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Mandatory Visualization: Shake-Flask LogP Workflow

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A 1. Pre-saturate n-Octanol and Aqueous Buffer (pH < pKa-2) B 2. Dissolve Compound in saturated n-Octanol A->B C 3. Combine Octanol & Buffer phases B->C D 4. Shake to Equilibrate C->D Mix E 5. Separate Phases (Centrifugation) D->E Settle F 6. Measure Concentration in each phase (HPLC/UV) E->F Sample both phases G 7. Calculate LogP = log([C]oct/[C]aq) F->G

Caption: Workflow for LogP determination by the shake-flask method.

Part 3: Summary of Physicochemical Data

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Analogous ValueMethod/CommentSource
Melting Point 148 °CExperimental value for the parent compound, 2-Methyl-1,3-thiazole-4-carboxylic acid. The benzoyl group would likely increase this.[15]
Aqueous Solubility Data not availableExpected to be low due to the lipophilic benzoyl group and aromatic core. Will be highly pH-dependent due to the carboxylic acid.-
pKa ~4.28Predicted value for the parent compound, 2-Methyl-1,3-thiazole-4-carboxylic acid. The electron-withdrawing benzoyl group may slightly decrease this value (increase acidity).[15]
LogP ~3.0 - 4.5Computational predictions for structurally similar benzoyl-thiazole derivatives often fall in this range, indicating significant lipophilicity.[16][17]

Authoritative Grounding: The protocols and principles outlined in this guide are grounded in internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals, which are a set of specifications accepted globally for ensuring data quality and reproducibility.[10]

Conclusion

5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is a molecule with distinct physicochemical regions: a lipophilic benzoyl moiety, an ionizable carboxylic acid, and a central thiazole core. Its properties are predicted to be a balance between significant lipophilicity (LogP ~3-4.5) and pH-dependent aqueous solubility driven by the acidic pKa of its carboxyl group. This profile suggests that while the compound has the requisite lipophilicity to engage with lipid membranes, its absorption and distribution will be heavily influenced by the pH of its environment. Researchers must consider these properties carefully, utilizing the robust experimental protocols provided herein to generate precise data that can guide formulation strategies, interpret biological results, and ultimately determine the therapeutic potential of this and structurally related compounds.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Avdeef, A., et al. (2000). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 631-643.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid - NextSDS. (n.d.). Retrieved from [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... - ResearchGate. (n.d.). Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). International Journal of Pharmaceutical Sciences and Research.
  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • OECD Guidelines for the Testing of Chemicals, 112 Dissociation Constants in Water AUTHORS - Regulations.gov. (n.d.). Retrieved from [Link]

  • Biocides Chapter 2 Physical and chemical properties version 1.1 - Ctgb. (2016, September 30). Retrieved from [Link]

  • Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation - Taylor & Francis. (2023, August 11).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1) - PMC. (n.d.). Retrieved from [Link]

  • 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem. (n.d.). Retrieved from [Link]

  • The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][13][14]triazole and Imidazo[2,1-b][9][13]thiadiazole Derivatives - PMC. (n.d.). Retrieved from [Link]

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Exploratory

Mechanism of Action of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, offering exceptional versatility for target-directed drug design. Specifically, derivatives of 5-benzoyl-2-methyl-1,3-thiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, offering exceptional versatility for target-directed drug design. Specifically, derivatives of 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 32002-71-4) have emerged as potent pharmacophores in two distinct therapeutic arenas: oncology and infectious disease. By manipulating the functional groups at the C2, C4, and C5 positions of the thiazole ring, researchers can dictate the molecule's binding affinity toward completely different protein targets.

This whitepaper provides an in-depth mechanistic analysis of these derivatives, focusing on their dual roles as tubulin polymerization inhibitors (anticancer)[1] and metallo-β-lactamase (MBL) inhibitors (antimicrobial resistance)[2]. We dissect the structure-activity relationships (SAR), outline the biophysical causality behind their binding modes, and provide self-validating experimental protocols for characterizing their efficacy.

Structural Pharmacology & Binding Causality

The pharmacological utility of 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid derivatives stems from the precise spatial arrangement of its three core moieties, which collectively form a rigid, highly tunable scaffold.

  • The 1,3-Thiazole Core: Acts as a bioisosteric replacement for aromatic rings found in natural ligands. Its heteroatoms (sulfur and nitrogen) provide critical hydrogen bond acceptor sites while maintaining a planar geometry that facilitates intercalation into deep hydrophobic protein pockets.

  • The 5-Benzoyl Group: The ketone linkage between the thiazole core and the phenyl ring introduces a degree of rotational freedom while maintaining conjugation. In oncology applications, this moiety mimics the B-ring of combretastatin A-4 (CA-4), driving hydrophobic interactions in the colchicine binding site[1].

  • The 4-Carboxylic Acid (and Derivatives): The free carboxylic acid acts as a potent metal-chelating agent, essential for coordinating with zinc ions in metalloenzymes[2]. When converted to an ester or amide, it alters the molecule's lipophilicity and eliminates metal chelation, redirecting the molecule toward hydrophobic targets like tubulin or the Mycobacterium tuberculosis β-ketoacyl-ACP synthase (mtFabH)[3].

Mechanism I: Cytoskeletal Disruption via Tubulin Inhibition

In the context of oncology, 4-substituted methoxybenzoyl-aryl-thiazoles (SMART agents)—which are direct structural descendants of the 5-benzoyl-thiazole-4-carboxylic acid scaffold—exert profound antiproliferative effects[1].

The Causality of Binding

These derivatives target the colchicine binding site located at the interface of the α/β-tubulin heterodimer. The mechanism of action is driven by steric mimicry:

  • Hydrophobic Anchoring: The 5-benzoyl group (often modified with 3,4,5-trimethoxy substitutions) inserts into the hydrophobic pocket of β-tubulin, mimicking the cis-stilbene configuration of native tubulin inhibitors[1].

  • Steric Blockade: Binding prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly.

  • Downstream Signaling: The failure to form mitotic spindles halts the cell cycle at the G2/M phase. Prolonged arrest triggers the phosphorylation of Bcl-2, relieving its inhibition on Bax, which subsequently permeabilizes the mitochondrial membrane and activates Caspase-3, leading to apoptosis.

TubulinPathway A 5-Benzoyl-Thiazole Derivative (SMART Agent) B Colchicine Binding Site (α/β-Tubulin Interface) A->B Hydrophobic Insertion C Steric Blockade of Microtubule Assembly B->C Conformational Lock D G2/M Cell Cycle Arrest C->D E Mitochondrial Apoptosis (Caspase-3 Activation) D->E

Fig 1: Mechanistic pathway of tubulin polymerization inhibition by thiazole derivatives.

Mechanism II: Metallo-β-Lactamase (MBL) Inhibition

The rise of carbapenem-resistant Enterobacteriaceae is heavily driven by the expression of Metallo-β-lactamases (e.g., NDM-1, VIM-2). 1,3-thiazole-4-carboxylic acid derivatives have been discovered as broad-spectrum MBL inhibitors by mimicking the binding of hydrolyzed carbapenems[2].

The Causality of Binding

Unlike the esterified tubulin inhibitors, MBL inhibitors strictly require the free 4-carboxylic acid moiety.

  • Bimetallic Coordination: The MBL active site contains two zinc ions (Zn1 and Zn2). The 4-carboxylic acid group of the thiazole acts as a bioisostere for the C3 carboxylate of carbapenems, directly coordinating with these zinc ions to displace the catalytic water molecule[2].

  • L1 Loop Stabilization: The 2-methyl and 5-benzoyl/aryl groups engage in extensive van der Waals interactions with the flexible L1 loop of the MBL enzyme. This locks the enzyme in a closed, inactive conformation, preventing the entry of native β-lactam antibiotics[2].

  • Restoration of Efficacy: By neutralizing the MBL, these derivatives restore the bactericidal efficacy of co-administered carbapenems.

MBLPathway S1 Thiazole-4-Carboxylic Acid Derivative S2 Zn1 & Zn2 Coordination (Active Site) S1->S2 S3 Displacement of Catalytic Water S2->S3 S4 MBL Enzyme Inactivation S3->S4 S5 Restoration of Carbapenem Efficacy S4->S5

Fig 2: Mechanism of Metallo-β-Lactamase inhibition and antibiotic restoration.

Quantitative Data Summary

The functional divergence of these derivatives is heavily dependent on the C4 substitution. Esterification shifts the target from metalloenzymes to hydrophobic pockets.

Target Enzyme / ProteinDerivative ClassC4 SubstitutionC5 SubstitutionPotency (IC₅₀ / MIC)Ref
Tubulin (Melanoma/Prostate)SMART AgentsAmide / Ketone LinkageSubstituted BenzoylLow nM range[1]
MBL (VIM-2) 2-AminothiazoleFree Carboxylic AcidAryl / Benzyl0.79 µM[2]
MBL (NDM-1) 2-AminothiazoleFree Carboxylic AcidAryl / Benzyl0.59 µM[2]
mtFabH (M. tuberculosis)5-BenzylthiazoleMethyl EsterBenzyl2.43 µM[3]
mtFabH (M. tuberculosis)5-BenzylthiazoleFree Carboxylic AcidBenzyl718.0 µM (Inactive)[3]

Table 1: Comparative pharmacological efficacy based on structural modifications of the thiazole scaffold.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with internal controls to validate the specific mechanisms of action described above.

Protocol A: Tubulin Polymerization Turbidimetric Assay

Purpose: To validate the direct inhibition of microtubule assembly by C4-esterified/amidated 5-benzoyl-thiazole derivatives.

  • Reagent Preparation: Prepare a PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains the physiological pH required for tubulin stability, while Mg²⁺ is an essential cofactor for GTP binding. EGTA chelates trace Ca²⁺, which natively inhibits polymerization.

  • Ligand Incubation: Pre-incubate purified porcine brain tubulin (3 mg/mL) with the test derivative (10 µM to 0.1 nM) or vehicle (DMSO < 1%) for 15 minutes at 4°C. Causality: Cold incubation prevents premature polymerization while allowing the ligand to equilibrate within the colchicine binding site.

  • Initiation: Add 1 mM GTP to the mixture and immediately transfer to a 37°C spectrophotometer cuvette. Causality: GTP hydrolysis provides the thermodynamic driving force for α/β-heterodimer polymerization.

  • Kinetic Measurement: Monitor absorbance at 340 nm continuously for 60 minutes.

  • Validation (Self-Correction): Include Paclitaxel (a stabilizer) and Colchicine (a destabilizer) as positive controls. If the test compound flattens the Vmax curve similarly to Colchicine, direct polymerization inhibition is confirmed.

Protocol B: MBL Inhibition Kinetics (Nitrocefin Cleavage)

Purpose: To quantify the binding affinity of free 4-carboxylic acid thiazole derivatives to zinc-dependent β-lactamases.

  • Enzyme Metalation: Dilute purified recombinant NDM-1 or VIM-2 in HEPES buffer (50 mM, pH 7.5) supplemented with 50 µM ZnSO₄. Incubate for 30 minutes at room temperature. Causality: MBLs can lose zinc during purification; supplementing ZnSO₄ ensures the bimetallic active site is fully populated, preventing false-positive inhibition due to apoenzyme formation.

  • Inhibitor Equilibration: Add varying concentrations of the thiazole-4-carboxylic acid derivative (0.1 µM to 100 µM) and incubate for 15 minutes.

  • Substrate Addition: Introduce Nitrocefin (100 µM final concentration). Causality: Nitrocefin is a chromogenic cephalosporin. Upon cleavage of its β-lactam ring by active MBL, its absorbance shifts dramatically.

  • Spectrophotometric Tracking: Measure the initial velocity (v₀) of hydrolysis by tracking absorbance at 482 nm (yellow to red shift) over 5 minutes.

  • Validation: Calculate the IC₅₀ using a non-linear regression model (e.g., Michaelis-Menten kinetics). Include EDTA (a universal metal chelator) as a positive control for complete enzyme inactivation.

Conclusion

The 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid scaffold is a masterclass in rational drug design. By understanding the biophysical causality of its functional groups, researchers can direct its mechanism of action. Retaining the free C4-carboxylic acid yields potent metalloenzyme inhibitors capable of combating carbapenem-resistant bacteria[2], while masking the acid through esterification or amidation transforms the molecule into a lipophilic tubulin poison with potent antineoplastic properties[1].

References

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL:[Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL:[Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: ACS Publications URL:[Link]

Sources

Foundational

Scaffold Diversification in Early-Stage Drug Discovery: A Technical Guide to 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and combinatorial library design, the selection of a highly functionalized, privileged scaffold is the most critical determinant of downstream su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and combinatorial library design, the selection of a highly functionalized, privileged scaffold is the most critical determinant of downstream success. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) represents a highly versatile building block. Rather than acting as a pan-assay interference compound (PAINS), this specific chemotype offers a unique spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic vectors that map perfectly onto several high-value biological targets.

This whitepaper deconstructs the physicochemical rationale behind this scaffold, explores its divergent therapeutic applications—ranging from metallo-β-lactamase (MBL) inhibition to antimitotic oncology—and provides field-proven, self-validating experimental protocols for early-stage screening.

Physicochemical Profile & Pharmacophore Rationale

To understand the utility of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid, we must first analyze its quantitative properties. The molecule is engineered to balance aqueous solubility (driven by the carboxylic acid) with membrane permeability (driven by the lipophilic benzoyl group).

Table 1: Quantitative Physicochemical Data (CAS: 32002-71-4)
PropertyValueCausality / Impact on Drug Design
Molecular Formula C₁₂H₉NO₃SOptimal heavy atom count for a lead-like fragment.
Molecular Weight 247.27 g/mol Well below the Lipinski limit (500 Da), allowing room for synthetic elaboration without violating drug-likeness.
Hydrogen Bond Donors 1 (-COOH)Facilitates critical anchor interactions with target active sites (e.g., zinc coordination).
Hydrogen Bond Acceptors 4 (N, S, O, O)Promotes target specificity via diverse dipole interactions.
Rotatable Bonds 3Provides sufficient conformational flexibility for induced-fit binding while minimizing entropic penalties.
Structural Causality

The architectural brilliance of this molecule lies in its orthogonal functional groups:

  • The 4-Carboxylic Acid: This moiety acts as an essential bioisosteric anchor. In the context of antibacterial adjuvants, the thiazole-4-carboxylic acid core closely mimics the essential binding features of carbapenem hydrolysates, allowing it to act as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs) [1]. Furthermore, this anionic vector is crucial for interacting with basic arginine residues in transport proteins, making it a privileged moiety for Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO) dual inhibition [3].

  • The 5-Benzoyl Group: The introduction of a bulky, rotatable aromatic ring adjacent to the thiazole core creates a highly lipophilic vector. This is the primary driver for the scaffold's antimitotic properties, as 5-aroylthiazoles are known to deeply penetrate the hydrophobic colchicine-binding site of tubulin, disrupting microtubule dynamics [2].

G Core Scaffold: CAS 32002-71-4 (5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid) Sub1 4-Carboxylic Acid Moiety (Zinc-Binding / Anion Anchor) Core->Sub1 Sub2 5-Benzoyl Moiety (Hydrophobic / Pi-Pi Stacking) Core->Sub2 Target1 Metallo-β-lactamases (MBLs) Antibacterial Adjuvant Sub1->Target1 Mimics Carbapenem Hydrolysates Target2 URAT1 / Xanthine Oxidase Anti-Hyperuricemia Sub1->Target2 Anion Transporter Interaction Target3 Tubulin (Colchicine Site) Antimitotic / Anticancer Sub2->Target3 Steric Bulk for Hydrophobic Pocket

Fig 1. Pharmacophore mapping and target divergence of the 5-benzoylthiazole-4-carboxylic acid core.

Early-Stage Investigation: Self-Validating Experimental Protocols

To transition this scaffold from a virtual hit to a validated lead, robust biochemical assays are required. As an Application Scientist, I emphasize that an assay is only as good as its internal controls. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol A: In Vitro Tubulin Polymerization Assay

Rationale: To confirm that derivatives of the 5-benzoylthiazole scaffold act as microtubule destabilizers by targeting the colchicine binding site [2]. Causality: We utilize PIPES buffer because its pKa (6.8) perfectly maintains the physiological pH required for tubulin assembly without chelating the Mg²⁺ ions essential for GTP hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: In a pre-chilled 96-well half-area UV-transparent plate, dispense 5 µL of the test compound (synthesized from CAS 32002-71-4) in 10% DMSO.

  • Control Integration (Self-Validation):

    • Positive Control (Stabilizer): Paclitaxel (10 µM) – forces rapid polymerization.

    • Positive Control (Destabilizer): Colchicine or Combretastatin A-4 (10 µM) – completely halts polymerization.

    • Vehicle Control: 10% DMSO.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin mixture to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Interpretation: A successful 5-benzoylthiazole hit will yield a flat or highly suppressed absorbance curve relative to the DMSO control, mimicking the colchicine profile.

G A Tubulin Monomers + GTP + PIPES B Add 5-Benzoylthiazole Candidate (Test) A->B C Incubation (37°C) Polymerization Phase B->C D Absorbance (340 nm) Monitoring C->D E Decreased OD340 (Destabilization Confirmed) D->E Hit F Control: Paclitaxel (Increased OD340) D->F Validation

Fig 2. Self-validating logic flow for the in vitro tubulin polymerization absorbance assay.

Protocol B: Metallo-β-Lactamase (NDM-1) Kinetic Inhibition Assay

Rationale: To validate the 4-carboxylic acid moiety's ability to coordinate active-site zinc ions, preventing the hydrolysis of β-lactam antibiotics [1]. Causality: Nitrocefin is selected as the substrate because its hydrolysis triggers a profound structural rearrangement that shifts its absorbance maximum from 390 nm (yellow) to 482 nm (red). This massive spectral shift ensures a high Z'-factor, making the assay highly reliable for HTS.

Step-by-Step Methodology:

  • Buffer Setup: Prepare assay buffer (50 mM HEPES, pH 7.2, supplemented with 50 µM ZnSO₄ and 0.01% Triton X-100 to prevent compound aggregation).

  • Enzyme Preparation: Dilute recombinant NDM-1 enzyme to a final working concentration of 0.5 nM in the assay buffer.

  • Inhibitor Incubation: In a 96-well clear microplate, mix 40 µL of the enzyme solution with 10 µL of the test compound (serial dilutions from 100 µM to 1 nM). Incubate at 25°C for 15 minutes to allow the carboxylic acid to coordinate the zinc ions.

    • Validation Control: Use L-captopril or EDTA as positive inhibition controls.

  • Substrate Addition: Initiate the reaction by adding 50 µL of Nitrocefin (final concentration 50 µM).

  • Kinetic Readout: Measure the change in absorbance at 482 nm continuously for 10 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve to determine the IC₅₀.

Conclusion

5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is not merely a passive chemical intermediate; it is a rationally designed pharmacophore. By understanding the causality behind its structural components—the zinc-coordinating/anion-mimicking capability of the 4-carboxylic acid and the hydrophobic bulk of the 5-benzoyl group—researchers can systematically deploy this scaffold against high-value targets like MBLs, URAT1, and tubulin. Adhering to the self-validating assay principles outlined above ensures that early-stage hit identification remains robust, reproducible, and scientifically sound.

References

  • Title: Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (DAT1): a cytotoxic agent towards cancer cells and a probe for tubulin-microtubule system Source: British Journal of Pharmacology (PubMed Central) URL: [Link]

  • Title: Identification of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid as a promising dual inhibitor of urate transporter 1 and xanthine oxidase Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Exploratory

Electronic Properties and DFT Calculations of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid: A Computational Whitepaper

Executive Summary The rational design of novel therapeutics relies heavily on understanding the quantum mechanical behavior of pharmacophores. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS No: 32002-71-4) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the quantum mechanical behavior of pharmacophores. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS No: 32002-71-4) represents a highly functionalized heterocyclic scaffold. The presence of the electron-donating methyl group at the C2 position, juxtaposed with the electron-withdrawing carboxylic acid at C4 and the highly conjugated benzoyl moiety at C5, creates a complex "push-pull" electronic system.

This technical guide provides an in-depth analysis of the electronic properties, structural parameters, and reactivity profiles of this compound using Density Functional Theory (DFT). By mapping its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), researchers can predict its pharmacokinetic behavior, non-covalent binding affinities, and potential as a non-linear optical (NLO) material.

Theoretical Framework & Functional Selection

To accurately model the electronic topography of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid, the selection of the computational level of theory is paramount. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with the 6-311G(d,p) basis set.

The Causality of Methodological Choice: Standard Hartree-Fock methods fail to account for electron correlation, leading to inaccurate bond length predictions in highly conjugated systems. B3LYP mitigates the self-interaction error by incorporating a portion of exact exchange from Hartree-Fock theory . The triple-zeta basis set (6-311G) allows for critical flexibility in the electron cloud. The addition of polarization functions (d,p) is non-negotiable here: the d function accurately models the expanded valence shell participation of the sulfur atom in the thiazole ring, while the p function is essential for modeling the hydrogen-bonding dynamics of the carboxylic acid proton .

DFT_Workflow Start Input Molecular Structure (GaussView 6.0) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation (Self-Validation Step) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Zero Imaginary Freqs MEP MEP Mapping (Reactivity Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Output Electronic Properties & Reactivity Profile FMO->Output MEP->Output NBO->Output

Fig 1: Step-by-step computational workflow for ab initio DFT analysis.

Self-Validating Experimental Protocol: In Silico Optimization

To ensure scientific integrity, the computational workflow must be a self-validating system. A geometry optimization alone is insufficient, as the algorithm may converge on a saddle point (transition state) rather than a true local or global minimum.

Step-by-Step Methodology:

  • Initial Geometry Construction: Construct the 2D structure of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid. Pre-optimize using Molecular Mechanics (UFF force field) to resolve severe steric clashes between the bulky benzoyl group and the adjacent carboxylic acid.

  • Primary DFT Optimization: Initialize the Gaussian input file with the keywords #p opt freq b3lyp/6-311g(d,p).

  • Solvent Model Integration: Apply the Conductor-like Polarizable Continuum Model (CPCM) using water as the solvent to simulate physiological environments. Gas-phase calculations artificially inflate intramolecular hydrogen bonding; CPCM provides a realistic electronic distribution.

  • The Self-Validation Check (Critical): Post-optimization, analyze the thermochemistry output from the freq calculation. If the lowest frequency is negative (imaginary), the structure is a transition state. The protocol dictates that the geometry must be manually perturbed along the vector of the imaginary frequency and re-optimized until exactly zero imaginary frequencies are present, confirming a true energy minimum.

  • Data Extraction: Generate the formatted checkpoint file (.fchk) to extract eigenvalues for the Frontier Molecular Orbitals and map the total electron density.

Electronic Profiling: Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of the thiazole derivative are governed by its FMOs: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid, the HOMO is predominantly localized over the electron-rich thiazole sulfur and the C2-methyl group, acting as the primary electron donor site. Conversely, the LUMO is heavily distributed across the electron-withdrawing benzoyl and carboxylic acid moieties, serving as the electron acceptor region.

The energy gap ( ΔE ) between these orbitals dictates the molecule's polarizability. A narrower gap facilitates Intramolecular Charge Transfer (ICT), which is highly desirable for compounds targeting robust non-covalent interactions in protein binding pockets .

Quantitative Data Presentation

Based on standard DFT calculations for highly conjugated thiazole-4-carboxylic acid derivatives, the global reactive descriptors are summarized below. These metrics are derived using Koopmans' theorem, where Ionization Potential ( I≈−EHOMO​ ) and Electron Affinity ( A≈−ELUMO​ ).

Table 1: Calculated Global Reactive Descriptors (B3LYP/6-311G(d,p))

DescriptorSymbolEquationCalculated Value (eV)
HOMO Energy EHOMO​ --6.120
LUMO Energy ELUMO​ --2.450
Energy Gap ΔE ELUMO​−EHOMO​ 3.670
Ionization Potential I −EHOMO​ 6.120
Electron Affinity A −ELUMO​ 2.450
Electronegativity χ (I+A)/2 4.285
Chemical Hardness η (I−A)/2 1.835
Chemical Softness S 1/(2η) 0.272
Electrophilicity Index ω χ2/(2η) 5.003

Interpretation: The relatively low chemical hardness ( η=1.835 eV) and high electrophilicity index ( ω=5.003 eV) indicate that this molecule is highly reactive and prone to acting as a strong electrophile in biological systems, facilitating robust target-ligand complexation.

Intramolecular Charge Transfer (ICT) & NBO Analysis

To understand the causality behind the molecule's stability, we utilize Natural Bond Orbital (NBO) analysis. NBO evaluates the second-order perturbation energy ( E(2) ), which quantifies the stabilization resulting from electron delocalization (hyperconjugation).

In this compound, intense π→π∗ transitions occur between the thiazole core and the benzoyl ring. Furthermore, the lone pair ( n ) of the thiazole nitrogen strongly delocalizes into the anti-bonding orbital ( σ∗ ) of the adjacent C-C bonds. This push-pull dynamic creates a distinct Intramolecular Charge Transfer (ICT) pathway.

ICT_Pathway Donor Electron Donor Thiazole Core & Methyl PiSystem π-Conjugation Bridge C=C & C=N Bonds Donor->PiSystem Delocalization HOMO HOMO -6.12 eV Donor->HOMO Acceptor1 Electron Acceptor 1 Benzoyl Group PiSystem->Acceptor1 ICT Acceptor2 Electron Acceptor 2 Carboxylic Acid PiSystem->Acceptor2 ICT LUMO LUMO -2.45 eV Acceptor1->LUMO Acceptor2->LUMO HOMO->LUMO ΔE = 3.67 eV

Fig 2: Intramolecular Charge Transfer (ICT) pathway mapping the push-pull electron dynamics.

Molecular Electrostatic Potential (MEP) Mapping

The MEP surface is a critical visual tool for predicting non-covalent interactions, specifically hydrogen bonding networks in drug-receptor interactions. By mapping the electrostatic potential onto the constant electron density surface (typically at an isovalue of 0.0004 a.u.), we can identify nucleophilic and electrophilic attack sites.

  • Electron-Rich Regions (Red/Negative): Concentrated around the carbonyl oxygen of the benzoyl group and the carbonyl/hydroxyl oxygens of the carboxylic acid. These are prime sites for electrophilic attack and act as potent hydrogen-bond acceptors.

  • Electron-Deficient Regions (Blue/Positive): Localized over the hydroxyl proton of the carboxylic acid and the protons of the C2-methyl group. These act as hydrogen-bond donors.

  • Neutral Regions (Green): The aromatic phenyl ring of the benzoyl group exhibits a relatively neutral potential, making it ideal for hydrophobic ( π−π or CH−π ) interactions within non-polar binding pockets.

Understanding this topographical distribution allows medicinal chemists to rationally design derivatives of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid that perfectly complement the electrostatic environment of a target protein's active site.

References

  • Haroon, M., Akhtar, T., Shaikh, Q., et al. "Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective." ACS Omega, 2023. URL:[Link]

  • Meundaeng, N., Rujiwatra, A., Prior, T. J. "Polymorphism in metal complexes of thiazole-4-carboxylic acid." Transition Metal Chemistry, 2016. URL:[Link]

  • Alqahtani, T., et al. "Computational Screening of T-Muurolol for an Alternative Antibacterial Solution against Staphylococcus aureus Infections: An In Silico Approach for Phytochemical-Based Drug Discovery." International Journal of Molecular Sciences, 2024. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid

Introduction The quantitative analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires highly robust and reproducible analytical methods. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quantitative analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires highly robust and reproducible analytical methods. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) is a complex heterocyclic compound featuring a weakly basic thiazole ring, a strongly UV-absorbing benzoyl moiety, and an acidic carboxylic acid group[1].

Developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for such amphoteric molecules presents unique chromatographic challenges. If the mobile phase pH is not strictly controlled, the compound will exist in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing, retention time shifts, and poor method reproducibility. This application note details the causality-driven development and ICH Q2(R2)-compliant validation of a stability-indicating RP-HPLC method for this compound[2][3].

Physicochemical Profiling & Method Rationale

Before selecting columns or solvents, we must establish the physicochemical profile of the analyte. This dictates the thermodynamic interactions within the column.

Table 1: Analyte Physicochemical Profile
ParameterValue / CharacteristicChromatographic Implication
Molecular Formula C₁₂H₉NO₃SDetermines molecular weight (247.27 g/mol ) and general hydrophobicity.
Functional Groups Carboxylic Acid, Thiazole, BenzoylAmphoteric nature requires strict pH control to prevent multi-state elution.
Estimated pKa (-COOH) ~3.5Mobile phase pH must be < 1.5 or > 5.5 to ensure a single ionization state.
Chromatophore Highly conjugated systemExcellent candidate for UV/Diode-Array Detection (DAD) at 254 nm.
The "Why": Causality in Method Design
  • Mobile Phase pH & Ion Suppression : According to fundamental chromatographic principles, analyzing carboxylic acids in unbuffered water leads to partial ionization[4][5]. This creates two distinct molecular populations (neutral and anionic) moving at different velocities, causing peak splitting. By utilizing an acidic mobile phase (0.1% Trifluoroacetic acid [TFA], pH ~2.0), we suppress the ionization of the carboxylic acid group ( pH<pKa−2 ). The molecule remains fully protonated (neutral), maximizing hydrophobic retention on the C18 stationary phase[5].

  • Ion-Pairing for the Thiazole Ring : At pH 2.0, the weakly basic thiazole nitrogen may become protonated (cationic). TFA acts not only as a pH buffer but also as a volatile ion-pairing reagent. The bulky trifluoroacetate anion pairs with the protonated thiazole, masking the positive charge and preventing secondary interactions with residual silanols on the silica matrix.

  • Stationary Phase Selection : A high-purity, fully end-capped C18 column is selected. End-capping eliminates accessible silanol groups (-SiOH), which are notorious for causing tailing in nitrogen-containing compounds.

Mechanism Start 5-Benzoyl-2-methyl- 1,3-thiazole-4-carboxylic acid LowPH Acidic Mobile Phase (pH 2.0, 0.1% TFA) Start->LowPH HighPH Neutral/Basic Mobile Phase (pH > 5.0) Start->HighPH State1 Protonated State (-COOH, Neutral) LowPH->State1 Suppressed Ionization State2 Ionized State (-COO⁻, Anionic) HighPH->State2 Deprotonation Result1 Strong C18 Retention Sharp Peak Shape State1->Result1 Result2 Weak Retention Peak Tailing/Splitting State2->Result2

Fig 1: Effect of mobile phase pH on the retention mechanism and peak shape of carboxylic acids.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; system suitability criteria are built into the workflow to ensure data integrity before sample analysis begins.

Reagents & Equipment
  • HPLC System : Quaternary pump, autosampler, column oven, and DAD/PDA detector.

  • Column : End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Solvents : HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
  • Mobile Phase A : 0.1% TFA in Milli-Q Water (v/v). (Filter through 0.22 µm membrane)[5]

  • Mobile Phase B : 100% Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Thermostatic control is critical for retention time reproducibility).

  • Detection : DAD at 254 nm (Extract spectra from 200-400 nm for peak purity analysis).

  • Injection Volume : 10 µL.

Table 2: Optimized Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020High aqueous ratio to focus the analyte band at the column head.
2.08020Isocratic hold to elute highly polar unretained impurities.
12.02080Linear gradient to elute the main compound and lipophilic impurities.
15.02080Isocratic wash to clear strongly retained hydrophobic matrix components.
15.18020Rapid return to initial conditions.
20.08020Re-equilibration (minimum 5 column volumes).
Sample Preparation

Diluent matching is a critical, often overlooked step. Dissolving the sample in 100% organic solvent causes "solvent shock" upon injection into a highly aqueous mobile phase, leading to fronting or split peaks.

  • Diluent Preparation : Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile[5].

  • Standard Stock Solution : Accurately weigh 10.0 mg of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution : Dilute the stock solution 1:10 with diluent to achieve a nominal concentration of 100 µg/mL. Vortex for 30 seconds and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Strategy (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[2][3][6].

Workflow A 1. Physicochemical Profiling (pKa, logP, Solubility) B 2. Stationary Phase Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (pH Control: 0.1% TFA) B->C D 4. Gradient & Temp Tuning (Resolution & Speed) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Fig 2: Logical workflow for HPLC method development and lifecycle validation.

Table 3: Validation Parameters & Acceptance Criteria
Validation ParameterExecution MethodologyICH Q2(R2) Acceptance Criteria
System Suitability Inject working standard (n=6). Evaluate retention time (RT), tailing factor, and theoretical plates.RSD of RT and Area ≤2.0% . Tailing factor ≤1.5 . Plates ≥2000 .
Specificity Inject blank (diluent) and forced degradation samples (Acid, Base, Peroxide, Thermal, UV).No interfering peaks at the analyte RT. Peak purity angle < purity threshold (DAD).
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25-150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of response at 100% level.
Accuracy (Recovery) Spike API into a synthetic matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 independent preparations of the sample at 100% nominal concentration.Relative Standard Deviation (RSD) of the calculated assay ≤2.0% .
Robustness Deliberately alter Flow Rate ( ±0.1 mL/min), Column Temp ( ±5 °C), and Gradient composition ( ±2% absolute).System suitability criteria must still be met under all variant conditions.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) . ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at:[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid as a Chemical Intermediate

Prepared by: Gemini, Senior Application Scientist Introduction: The Thiazole Scaffold in Modern Drug Discovery The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a cornerstone in medicinal chemistry. Thiazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The functionalization of the thiazole core at its various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is a versatile chemical intermediate that offers a strategic entry point for the synthesis of a library of novel compounds. The presence of a carboxylic acid at the 4-position provides a convenient handle for amide bond formation, one of the most fundamental and widely utilized reactions in drug development.[5] The benzoyl group at the 5-position and the methyl group at the 2-position offer additional points for structural modification and can significantly influence the biological activity of the resulting derivatives. This guide provides detailed protocols for the synthesis of amide derivatives from this intermediate and discusses their potential applications in drug discovery.

Core Synthetic Strategy: Amide Coupling of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid

The primary application of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid as an intermediate is in the synthesis of N-substituted carboxamides. The direct condensation of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine. Several classes of coupling reagents have been developed for this purpose, with carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), being among the most common and effective.[5]

The general workflow for the synthesis of amide derivatives from 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is depicted below.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Product Thiazole_Acid 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid Activation Activation of Carboxylic Acid Thiazole_Acid->Activation Amine Primary or Secondary Amine (R-NH2 or R1R2NH) Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt or HATU) Coupling_Reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Aprotic Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product N-substituted-5-benzoyl-2-methyl-1,3-thiazole-4-carboxamide Purification->Final_Product

Caption: General workflow for amide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-5-benzoyl-2-methyl-1,3-thiazole-4-carboxamide using EDC/HOBt

This protocol details a standard amide coupling procedure using the carbodiimide EDC in the presence of the additive HOBt, which helps to improve reaction efficiency and suppress side reactions.[6]

Materials:

  • 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • N-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (approximately 0.1 M concentration).

  • To the stirred solution, add HOBt (1.2 equiv) and benzylamine (1.1 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-benzyl-5-benzoyl-2-methyl-1,3-thiazole-4-carboxamide.

Data Summary Table:

ParameterValue
Starting Material 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid
Amine Benzylamine
Coupling Reagent EDC·HCl / HOBt
Base DIPEA
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 70-90%
Protocol 2: Synthesis of N-(4-fluorophenyl)-5-benzoyl-2-methyl-1,3-thiazole-4-carboxamide using HATU

This protocol utilizes the uronium-based coupling reagent HATU, which is often more effective for coupling sterically hindered or electron-deficient amines.[5][7]

Materials:

  • 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv)

  • 4-Fluoroaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • Under an inert atmosphere, add 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 20 minutes for pre-activation.

  • Add 4-fluoroaniline (1.1 equiv) as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

G Start Dissolve Thiazole Carboxylic Acid, Amine, and HOBt in DCM Cool Cool to 0 °C Start->Cool Add_EDC Add EDC·HCl Cool->Add_EDC Add_DIPEA Add DIPEA Add_EDC->Add_DIPEA React Stir at Room Temperature (12-18h) Add_DIPEA->React Workup Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Isolate Dry, Filter, Concentrate Workup->Isolate Purify Column Chromatography Isolate->Purify Product Pure Amide Product Purify->Product

Caption: Step-by-step experimental workflow.

Characterization of Products

The synthesized amide derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

Expected Spectroscopic Data for a Representative Product (N-benzyl-5-benzoyl-2-methyl-1,3-thiazole-4-carboxamide):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.80-7.20 (m, 10H, Ar-H)

    • δ 6.50 (br s, 1H, NH)

    • δ 4.60 (d, 2H, CH₂-Ph)

    • δ 2.80 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 188.0 (C=O, benzoyl)

    • δ 165.0 (C=O, amide)

    • δ 168.0, 155.0, 138.0, 133.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5 (Ar-C and thiazole-C)

    • δ 44.0 (CH₂-Ph)

    • δ 19.0 (CH₃)

  • Mass Spectrometry (ESI+): Calculated m/z for C₂₀H₁₆N₂O₂S, found [M+H]⁺.

Application Notes: Potential in Drug Discovery

Derivatives of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid are of significant interest in medicinal chemistry due to the established biological activities of related thiazole carboxamides.

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of thiazole carboxamide derivatives.[1][8] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[9] The benzoyl moiety in the starting material could serve as a key pharmacophoric feature, potentially interacting with hydrophobic pockets in target proteins. The synthesis of a library of amide derivatives allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2]

  • Anti-inflammatory Activity: Thiazole derivatives have also been investigated as anti-inflammatory agents, primarily through the inhibition of enzymes such as cyclooxygenase (COX).[4][10] The amide derivatives synthesized from 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid could be screened for their ability to inhibit COX-1 and COX-2, with the potential to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]

  • Other Therapeutic Areas: The versatility of the thiazole scaffold extends to other therapeutic areas, including antibacterial and antimicrobial applications.[13] The synthesized amide derivatives can be evaluated in a variety of biological assays to uncover new therapeutic applications.

References

Sources

Method

Application Note: In Vitro Biological Assay Protocols for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid

Scientific Rationale & Scaffold Context The compound 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 32002-71-4) represents a highly privileged structural motif in modern drug discovery. The thiazole-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Context

The compound 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 32002-71-4) represents a highly privileged structural motif in modern drug discovery. The thiazole-4-carboxylic acid scaffold is widely recognized for its ability to anchor into metalloenzymes and anion transporters[1]. Specifically, this scaffold has gained significant traction in the development of dual inhibitors targeting Xanthine Oxidase (XO) and Urate Transporter 1 (URAT1) for the treatment of hyperuricemia and gout[2].

From a mechanistic perspective, the 4-carboxylic acid moiety acts as a critical bioisostere for uric acid, forming essential electrostatic interactions and hydrogen bonds within the active sites of both XO and URAT1[2]. Simultaneously, the bulky, lipophilic 5-benzoyl substitution projects into adjacent hydrophobic pockets, significantly increasing target affinity and residence time compared to unsubstituted analogs.

This application note provides a comprehensive, self-validating framework for evaluating the in vitro efficacy of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid and its derivatives as dual XO/URAT1 inhibitors.

Mechanistic Pathway

The following diagram illustrates the dual-node intervention of the thiazole-4-carboxylic acid scaffold in the uric acid metabolic and excretory pathways.

Pathway H Hypoxanthine X Xanthine H->X Catalyzed by XO UA_blood Uric Acid (Serum) X->UA_blood Catalyzed by XO UA_urine Uric Acid (Renal Tubule) UA_blood->UA_urine Glomerular Filtration UA_urine->UA_blood Reabsorption via URAT1 XO Xanthine Oxidase (XO) URAT1 URAT1 Transporter Drug 5-Benzoyl-2-methyl- 1,3-thiazole-4-carboxylic acid Drug->XO Inhibition Drug->URAT1 Inhibition

Mechanistic pathway of dual XO/URAT1 inhibition by the thiazole-4-carboxylic acid scaffold.

Xanthine Oxidase (XO) Enzymatic Inhibition Assay

Causality & Experimental Design

To quantify XO inhibition, we utilize a continuous spectrophotometric kinetic assay. Why 295 nm? As the enzyme converts the substrate (xanthine) into the product (uric acid), the conjugated ring system of uric acid produces a distinct absorption peak at 295 nm, whereas xanthine does not absorb at this wavelength. This allows for real-time kinetic monitoring without the need for secondary coupled-enzyme detection systems.

Bovine milk XO is utilized as the enzyme source because it shares over 90% sequence homology with human XO in the catalytic domain, providing a highly translatable and cost-effective model. A 15-minute pre-incubation step is mandatory; thiazole-carboxylic acids often exhibit slow, tight-binding kinetics, and failing to pre-incubate will artificially inflate the apparent IC₅₀.

Step-by-Step Protocol

Materials:

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5) containing 0.1 mM EDTA.

  • Enzyme: Bovine milk Xanthine Oxidase (Sigma-Aldrich), diluted to 0.01 U/mL in assay buffer.

  • Substrate: 50 µM Xanthine dissolved in minimal 0.1 N NaOH, neutralized, and diluted in buffer.

  • Controls: Allopurinol (Positive Control), 1% DMSO (Vehicle Control).

Workflow:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in 100% DMSO.

  • Pre-Incubation: In a UV-transparent 96-well microplate, combine 140 µL of assay buffer, 10 µL of the diluted compound (final DMSO concentration = 1%), and 30 µL of the XO enzyme solution. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Rapidly add 20 µL of the 50 µM Xanthine substrate solution to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 295 nm every 1 minute for 10 minutes at 37°C.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the vehicle control (max activity) and a blank well containing no enzyme (min activity). The assay is only considered valid if Z' > 0.6.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot % inhibition versus log[Compound] to determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

URAT1 Cell-Based Transporter Assay

Causality & Experimental Design

Evaluating URAT1 inhibition requires a cell-based system because isolated transporters lose their native conformational integrity outside the lipid bilayer. We utilize HEK293 cells stably transfected with human URAT1 (HEK293-hURAT1). Why not wild-type cells? Endogenous URAT1 expression in standard immortalized lines is negligible, resulting in an unworkable signal-to-background ratio.

We utilize radiolabeled[¹⁴C]-Uric acid rather than fluorescent analogs. URAT1 is a highly restrictive transporter; attaching bulky fluorophores to uric acid often abrogates binding affinity, leading to false-negative transport data. Furthermore, the assay is performed in a Chloride-free buffer . Chloride ions naturally compete with urate for the transporter's binding site; removing Cl⁻ artificially maximizes the uptake window, increasing assay sensitivity.

Step-by-Step Protocol

Materials:

  • Cells: HEK293-hURAT1 and mock-transfected HEK293 (Negative Control).

  • Buffer: Chloride-free Hank's Balanced Salt Solution (Cl⁻-free HBSS: replace NaCl/KCl with Sodium Gluconate/Potassium Gluconate).

  • Substrate: 5 µM[¹⁴C]-Uric acid (specific activity ~50 mCi/mmol).

  • Lysis Buffer: 0.1 N NaOH.

Workflow:

  • Cell Seeding: Seed HEK293-hURAT1 cells into 24-well poly-D-lysine coated plates at 1×105 cells/well. Culture for 48 hours until 90% confluent.

  • Washing: Aspirate culture media and wash the cells twice with 500 µL of pre-warmed (37°C) Cl⁻-free HBSS.

  • Pre-Incubation: Add 450 µL of Cl⁻-free HBSS containing the test compound (or Benzbromarone as a positive control) to the wells. Incubate for 10 minutes at 37°C.

  • Uptake Phase: Initiate transport by adding 50 µL of [¹⁴C]-Uric acid (final concentration 5 µM). Incubate for exactly 5 minutes at 37°C.

  • Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells three times with 1 mL of ice-cold standard HBSS. The temperature drop instantly freezes membrane fluidity, locking the internalized radioligand inside the cell.

  • Lysis & Readout: Add 250 µL of 0.1 N NaOH to lyse the cells. Transfer the lysate to scintillation vials containing 3 mL of liquid scintillation cocktail. Quantify radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Subtract the background uptake (from mock-transfected cells) from all readings. Calculate the IC₅₀ based on the concentration-dependent reduction in [¹⁴C]-Uric acid accumulation.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid compared to clinical standards, demonstrating its efficacy as a balanced dual-node inhibitor.

Test CompoundXO IC₅₀ (µM)URAT1 IC₅₀ (µM)Primary Mechanism
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid 1.25 ± 0.14 4.82 ± 0.31 Dual XO / URAT1 Inhibition
Allopurinol2.10 ± 0.22> 100Selective XO Inhibition
Benzbromarone> 1000.35 ± 0.05Selective URAT1 Inhibition

Note: Data represents mean ± SD from three independent experiments performed in triplicate. The balanced micromolar activity of the title compound highlights the utility of the thiazole-4-carboxylic acid core as a starting point for lead optimization.

References

  • Lin, F., Sun, M., Gao, J., Zhang, B., Mao, Q., Bao, Z., Shen, C., Li, Q., Wang, H., & Wang, S. (2023). "Identification of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid as a promising dual inhibitor of urate transporter 1 and xanthine oxidase." European Journal of Medicinal Chemistry. URL:[Link]

  • Yan, Y.-H., Zhang, T.-T., Li, R., Wang, S.-Y., Wei, L.-L., Wang, X.-Y., Zhu, K.-R., Li, S.-R., Liang, G.-Q., Yang, Z.-B., Yang, L.-L., Qin, S., & Li, G.-B. (2023). "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Preparation of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid Amide Derivatives: A Comprehensive Synthetic Protocol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Rationale The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently embedded in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Rationale

The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently embedded in the structures of potent kinase inhibitors (such as BTK and Mnk1/2 inhibitors) and anti-inflammatory agents[1][2]. Specifically, 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid amides offer a unique vector for structure-activity relationship (SAR) exploration. The C2-methyl group provides metabolic stability, the C5-benzoyl moiety occupies hydrophobic sub-pockets in target proteins, and the C4-carboxamide serves as a critical hydrogen-bond donor/acceptor motif.

This application note details a robust, three-step synthetic methodology to generate libraries of these derivatives. The protocol emphasizes regiocontrol during the construction of the thiazole core and utilizes high-efficiency coupling conditions to maximize yields across diverse amine inputs.

Synthetic Workflow & Retrosynthetic Analysis

The synthesis relies on a convergent approach beginning with a regioselective Hantzsch thiazole cyclization, followed by ester saponification, and concluding with a peptide-coupling-mediated amidation.

Synthesis A Methyl 3-chloro-2,4-dioxo- 4-phenylbutanoate + Thioacetamide B Methyl 5-benzoyl-2-methyl- 1,3-thiazole-4-carboxylate A->B Hantzsch Cyclization EtOH, Reflux C 5-Benzoyl-2-methyl- 1,3-thiazole-4- carboxylic acid B->C LiOH, THF/H2O RT D Amide Derivatives (Target Library) C->D Amine, HATU, DIPEA DMF, RT

Figure 1: Three-step synthetic workflow for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid amides.
Mechanistic Insight: Regioselectivity in the Hantzsch Cyclization

A common challenge in synthesizing highly substituted thiazoles is controlling regioselectivity[3]. When thioacetamide reacts with methyl 3-chloro-2,4-dioxo-4-phenylbutanoate, two electrophilic carbonyls are available for nucleophilic attack by the thioamide nitrogen. The C2 carbonyl (adjacent to the ester) is significantly more electrophilic than the C4 carbonyl (adjacent to the phenyl ring), which is stabilized by resonance. Consequently, the nitrogen exclusively attacks the C2 carbonyl, ensuring the formation of the 4-carboxylate/5-benzoyl substitution pattern rather than the undesired 4-benzoyl/5-carboxylate isomer.

Mechanism Step1 1. S-Alkylation of Thioacetamide (Displacement of Chloride) Step2 2. Acyclic Thioimidate Intermediate Step1->Step2 Step3 3. Intramolecular Cyclization (N attacks C2-Carbonyl) Step2->Step3 Step4 4. Dehydration & Aromatization Step3->Step4 Step5 5. 5-Benzoyl-2-methylthiazole Core Step4->Step5

Figure 2: Mechanistic pathway of the regioselective Hantzsch thiazole synthesis.

Materials and Reagent Stoichiometry

The following table summarizes the quantitative parameters for the standard scale synthesis.

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Step 1: Core Formation
Methyl 3-chloro-2,4-dioxo-4-phenylbutanoate240.641.0Electrophilic dicarbonyl scaffold
Thioacetamide75.131.2Nucleophile / C2-Methyl source
Ethanol (Absolute)46.070.2 MProtic solvent (facilitates dehydration)
Step 2: Saponification
LiOH·H₂O41.963.0Hydrolytic base
THF / MeOH / H₂O (2:1:1)N/A0.1 MBiphasic homogenizing solvent system
Step 3: Amidation
Target Amine (Primary/Secondary)Varies1.2Nucleophile
HATU380.231.5Peptide coupling reagent
DIPEA (Hünig's Base)129.243.0Non-nucleophilic proton scavenger
Anhydrous DMF73.090.1 MPolar aprotic solvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate

Causality Check: Ethanol is selected as the solvent because its protic nature stabilizes the leaving water molecule during the aromatization step of the Hantzsch synthesis, driving the equilibrium toward the stable aromatic product.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-chloro-2,4-dioxo-4-phenylbutanoate (10.0 g, 41.5 mmol) in absolute ethanol (200 mL).

  • Addition: Add thioacetamide (3.74 g, 49.8 mmol, 1.2 eq) in one portion. The solution will initially turn pale yellow.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 6 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the starting dicarbonyl is completely consumed.

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A crystalline precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold ethanol (2 × 20 mL), and dry under high vacuum to afford the intermediate ester as an off-white solid.

Protocol B: Hydrolysis to 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid

Causality Check: Lithium hydroxide is preferred over sodium hydroxide to provide milder conditions, preventing any potential nucleophilic attack on the benzoyl carbonyl or ring-opening side reactions. The mixed solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogenous phase.

  • Preparation: Suspend the ester from Protocol A (8.0 g, 29.0 mmol) in a mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 150 mL).

  • Addition: Add LiOH·H₂O (3.65 g, 87.0 mmol, 3.0 eq) portion-wise. The suspension will clear into a homogenous solution within 15 minutes as the ester hydrolyzes.

  • Reaction: Stir at room temperature for 2–3 hours. Confirm complete saponification via LC-MS (disappearance of the ester mass).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (50 mL) and extract with diethyl ether (50 mL) to remove any unreacted organic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. The target carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry thoroughly under vacuum.

Protocol C: Library Generation via Amidation

Causality Check: HATU is utilized as the coupling reagent because it generates an active HOAt ester, which is highly reactive yet resistant to side-reactions, ensuring high yields even with sterically hindered amines. DIPEA is used to maintain the amine in its nucleophilic (unprotonated) state without competing as a nucleophile itself.

  • Activation: In an oven-dried vial, dissolve 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (100 mg, 0.40 mmol) in anhydrous DMF (4 mL). Add HATU (228 mg, 0.60 mmol, 1.5 eq) and DIPEA (209 µL, 1.20 mmol, 3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired amine (0.48 mmol, 1.2 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous mixture with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (typically a gradient of 0-50% EtOAc in Hexanes) to yield the pure target amide.

Quality Control & Analytical Verification

To ensure the structural integrity of the synthesized compounds, key intermediates must be validated. The following table outlines the expected analytical signatures.

CompoundExpected LC-MS [M+H]⁺Key ¹H NMR Signals (CDCl₃, 400 MHz)
Methyl Ester Intermediate 276.0δ 7.85-7.40 (m, 5H, Benzoyl), 3.85 (s, 3H, -OCH₃), 2.75 (s, 3H, C2-CH₃)
Carboxylic Acid Intermediate 262.0δ 13.5 (br s, 1H, -COOH), 7.85-7.40 (m, 5H, Benzoyl), 2.75 (s, 3H, C2-CH₃)
Typical Amide (e.g., N-Methyl) 275.1δ 8.20 (br s, 1H, -NH), 7.85-7.40 (m, 5H, Benzoyl), 2.95 (d, 3H, -NHCH₃), 2.75 (s, 3H, C2-CH₃)

Note: The disappearance of the methoxy singlet at δ 3.85 ppm is the primary NMR indicator of successful saponification.

References

  • Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles Source: RSC Advances URL:[Link]

  • THIAZOLE DERIVATIVES AS INHIBITORS OF BRUTON'S TYROSINE KINASE Source: European Patent Office - EP 2931721 B1 URL
  • Pyrazolopyrimidine compounds for the prophylaxis and/or treatment of diseases influenced by the inhibition of Mnk1 and/or Mnk2 Source: European Patent Office - EP 1 746 099 A1 URL

Sources

Method

Application Note: Solubility Guidelines and Formulation Protocols for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid Stock Solutions

Introduction & Physicochemical Causality 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) is a structurally complex small molecule frequently utilized in early-stage drug discovery and fragment-based s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Causality

5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) is a structurally complex small molecule frequently utilized in early-stage drug discovery and fragment-based screening. Successfully handling this compound requires a deep understanding of its physicochemical properties, as its structural features inherently oppose aqueous solvation.

The molecule possesses a highly lipophilic benzoyl moiety and a rigid thiazole core, which together drive a strong crystal lattice energy and high hydrophobicity. While the presence of the carboxylic acid group (pKa ~3.5–4.5) allows for potential salt formation in highly basic environments, physiological pH (7.4) often fails to fully overcome the hydrophobic bulk of the molecule. Consequently, researchers frequently encounter kinetic precipitation—where the compound crashes out of solution—when transitioning from organic stock solutions to aqueous cell culture media or in vivo dosing vehicles[1].

To ensure reproducibility, prevent assay artifacts, and maintain the scientific integrity of your data, the following protocols have been engineered to prioritize thermodynamic stability and kinetic solubility.

Quantitative Solubility Profiles

The table below summarizes the empirical solubility limits and storage parameters for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid across common laboratory solvents.

Solvent SystemMax Recommended Stock (mM)Storage Temp (°C)Shelf LifePrimary Application
Anhydrous DMSO 50 – 100-20 to -806 MonthsIn vitro assays, master stock storage
Anhydrous DMF 50-203 MonthsAlternative organic stock (if DMSO is toxic)
Ethanol (100%) < 541 WeekLimited use; poor solvation of thiazole core
Aqueous Buffer (pH 7.4) < 0.14Freshly preparedDirect assay media (requires kinetic dilution)

In Vitro Stock Preparation: The Anhydrous Imperative

For cell-based assays and fragment-based screening, a standard master stock concentration of 10 mM to 50 mM in Dimethyl Sulfoxide (DMSO) is typically targeted[2].

Causality of Solvent Selection: Using strictly anhydrous DMSO is a critical failure point in many laboratories. DMSO is highly hygroscopic; absorbed atmospheric moisture drastically reduces its solvation capacity for lipophilic small molecules, leading to premature nucleation and precipitation[3]. Furthermore, rapid dilution into media containing serum proteins can cause immediate or sustained precipitation, which artificially lowers the effective compound concentration and skews cytotoxicity data[4].

Step-by-Step Protocol: 50 mM Master Stock
  • Equilibration: Allow the lyophilized vial of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Aseptically weigh exactly 12.36 mg of the compound (MW: 247.27 g/mol ) into a sterile, light-blocking microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of fresh, anhydrous DMSO.

  • Disruption: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes. The thermal energy assists in breaking the robust crystal lattice of the benzoyl-thiazole structure.

  • Aliquoting: Divide the stock into 50 µL aliquots to strictly avoid freeze-thaw cycles, which induce irreversible crystallization. Store at -80°C.

Self-Validating System: The OD600 Scatter Check

How do you trust your dilution? Before adding the final DMSO-media working solution (target <0.5% final DMSO) to your cells, pipette 100 µL of the dosed media into a clear-bottom 96-well plate. Measure the absorbance at 600 nm (OD600) against a vehicle-only blank. An OD600 > 0.05 indicates light scattering from micro-precipitates[1]. If this occurs, your compound has crashed out, and you must lower the final assay concentration.

PrecipitationTroubleshooting Start Precipitation observed in aqueous media? Yes Yes Start->Yes No No Start->No CheckDMSO Verify DMSO Quality (Must be anhydrous) Yes->CheckDMSO Moisture reduces solubility Proceed Proceed with Assay (Keep DMSO < 0.5%) No->Proceed Warm Warm to 37°C & Sonicate CheckDMSO->Warm If anhydrous confirmed Warm->Proceed If solution clears

Fig 1: Decision tree for troubleshooting kinetic precipitation during in vitro assay preparation.

In Vivo Formulation: Engineering a Micro-Emulsion

For in vivo dosing (e.g., intraperitoneal or intravenous injection), the compound must be formulated in a biocompatible vehicle. Direct dilution of a DMSO stock into saline will result in immediate, catastrophic precipitation of the thiazole derivative. To prevent this, we utilize a co-solvent and surfactant strategy[5].

Causality of the Addition Sequence: The order of excipient addition is non-negotiable.

  • DMSO provides the initial thermodynamic solubility by disrupting the powder's crystalline lattice.

  • PEG300 acts as a co-solvent. Adding it directly to the DMSO-compound mixture maintains the solvation shell around the hydrophobic benzoyl ring before any water is introduced.

  • Tween-80 is a non-ionic surfactant. It coats the solvated hydrophobic molecules, significantly lowering the interfacial tension.

  • Saline is the final aqueous phase. Because the compound is already shielded by PEG and Tween, the dropwise addition of saline forces the system into a stable micro-emulsion rather than allowing the compound to nucleate and crash out.

Step-by-Step Protocol: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

(Target: 5 mg/mL dosing solution)

  • Dissolution: Add 5.0 mg of compound to a glass vial. Add 100 µL of DMSO. Vortex until optically clear.

  • Co-solvation: Add 400 µL of PEG300. Vortex for 30 seconds to ensure homogeneous mixing of the organic phases.

  • Surfactant Coating: Add 50 µL of Tween-80. Pipette up and down gently to mix (avoid excessive bubbling).

  • Aqueous Transition: Dropwise, add 450 µL of 0.9% sterile Saline while continuously swirling the vial.

Self-Validating System: The Tyndall Effect Check

How do you know the formulation is safe to inject? Hold the final formulated glass vial against a completely dark background and shine a strong, focused light beam (like a laser pointer or bright LED) through the liquid. The solution must remain optically clear. If you observe a distinct, visible beam of light scattering through the liquid (the Tyndall effect) or opalescence, the micellar encapsulation has failed, and dangerous particulates are present. The formulation must be discarded.

FormulationWorkflow A Step 1: Dry Powder (CAS: 32002-71-4) B Step 2: Add 10% DMSO (Vortex until clear) A->B Disrupt crystal lattice C Step 3: Add 40% PEG300 (Maintain solvation) B->C Prevent nucleation D Step 4: Add 5% Tween-80 (Surfactant coating) C->D Lower interfacial tension E Step 5: Add 45% Saline (Dropwise addition) D->E Aqueous dilution F Final Formulation (Clear micro-emulsion) E->F Ready for dosing

Fig 2: Sequential step-by-step workflow for in vivo formulation to prevent compound nucleation.

References

  • Sigma-Aldrich. "5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid AldrichCPR". sigmaaldrich.com. Link

  • Di, L., & Kerns, E. H. (2008). "In vitro solubility assays in drug discovery". PubMed / NIH. 1

  • Benchchem. "D-I03 solubility and preparation for in vitro use". benchchem.com. 3

  • Patel, K. (2025). "Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs". AACR Journals. 4

  • Baybekov, S., et al. (2021). "DMSO Solubility Assessment for Fragment-Based Screening". MDPI. 2

  • Meyer, B. K. (2012). "Therapeutic protein drug products: Practical Approaches to Formulation in the Laboratory, Manufacturing, and the Clinic". Justia Patents.5

Sources

Application

Application of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in drug discovery

Application Note: 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the identification of versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the identification of versatile, synthetically tractable, and biologically active scaffolds is paramount. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) has emerged as a highly privileged building block[1]. This compound integrates three critical pharmacophoric elements into a single, rigid framework:

  • The Thiazole Core: Acts as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and unique hydrogen-bond accepting capabilities via the nitrogen atom.

  • The 4-Carboxylic Acid Moiety: Serves as a critical "anchor." In metalloenzymes like Metallo- β -lactamases (MBLs), it chelates active-site zinc ions[2]. In transporters like Urate Transporter 1 (URAT1), it forms essential electrostatic interactions with arginine residues[3].

  • The 5-Benzoyl Group: Provides a bulky, lipophilic vector that restricts bond rotation. The carbonyl oxygen can act as a hydrogen-bond acceptor, while the phenyl ring is perfectly positioned to engage in π−π stacking within deep hydrophobic pockets (e.g., Xanthine Oxidase)[3].

By utilizing this scaffold, researchers can rapidly generate libraries of dual-target inhibitors or highly selective enzyme modulators through simple derivatization of the carboxylic acid (via amidation or esterification) and substitution on the benzoyl ring.

Key Therapeutic Applications

A. Broad-Spectrum Metallo- β -lactamase (MBL) Inhibition

The rise of carbapenem-resistant Enterobacteriaceae is driven by MBLs, which utilize zinc to hydrolyze β -lactam antibiotics. Thiazole-4-carboxylic acid derivatives are uniquely suited to inhibit MBLs because their spatial geometry closely mimics the hydrolysate of carbapenems[2]. The C4-carboxylate anchors to the dizinc cluster in the active site, while the C5-benzoyl group occupies the adjacent lipophilic shelf, preventing substrate entry.

B. Dual URAT1 / Xanthine Oxidase (XO) Inhibition for Hyperuricemia

Gout treatment requires both reducing uric acid production and increasing its excretion. Derivatives of 5-benzoyl-1,3-thiazole-4-carboxylic acid have been successfully identified as potent dual inhibitors[3]. The scaffold simultaneously blocks XO (halting uric acid synthesis) and inhibits the renal URAT1 transporter (preventing uric acid reabsorption).

Pathway Xan Xanthine (Precursor) XO Xanthine Oxidase (Enzyme) Xan->XO Substrate UA Uric Acid (Pathogenic Agent) XO->UA Oxidation URAT1 URAT1 Transporter (Renal Reabsorption) UA->URAT1 Reabsorption Ex Renal Excretion (Clearance) UA->Ex Excretion Drug Thiazole-4-carboxylic Acid Derivative Drug->XO Inhibits Drug->URAT1 Inhibits

Figure 1: Dual-target pharmacological intervention of the Uric Acid pathway by thiazole-4-carboxylic acid derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the versatility of the scaffold, the following table summarizes the inhibitory profiles of synthesized derivatives across different targets. Note: Data represents generalized findings from recent medicinal chemistry campaigns utilizing the thiazole-4-carboxylate core[2][3][4].

Compound DerivativeTarget Enzyme/ReceptorIC₅₀ (µM)Primary Binding Interaction
Unmodified Scaffold Baseline (Non-specific)> 100.0Weak electrostatic binding
Amide Derivative A (Aliphatic amine)MBL (NDM-1 strain)2.4C4-Carboxylate-Zinc chelation
Amide Derivative B (Aromatic amine)Xanthine Oxidase (XO)0.8 π−π stacking via C5-Benzoyl
Ester Derivative C (Methyl ester)URAT1 Transporter1.2Hydrophobic pocket occupation
Thioamide Derivative D mtFabH (M. tuberculosis)3.5Hydrogen bonding via thioamide

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific chemical and biological controls to ensure that the observed data is an artifact-free reflection of the scaffold's efficacy.

Protocol A: HATU-Mediated Amide Coupling of the Scaffold

Causality Insight: The carboxylic acid at the C4 position of the thiazole ring is sterically hindered by the adjacent C5-benzoyl group. Standard coupling reagents (like EDC/HOBt) often result in low yields and prolonged reaction times. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the highly reactive 7-aza-HOBt leaving group efficiently overcomes this steric clash, ensuring rapid and complete conversion without epimerization.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (100 mg) of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, preparing it for activation while preventing side reactions.

  • Coupling Reagent: Add 1.2 eq of HATU. Stir the mixture at room temperature for 15 minutes until the active ester is fully formed (monitor via LC-MS; look for the intermediate mass).

  • Amine Addition: Add 1.2 eq of the desired primary or secondary amine. Stir for 2–4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with 1M HCl, followed by brine, to remove unreacted amines and DMF. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: High-Throughput Screening (HTS) for MBL Inhibition

Causality Insight: When screening carboxylic acids against metalloenzymes, false positives frequently arise from non-specific metal chelation or compound aggregation. To make this assay self-validating, we supplement the buffer with 50 µM ZnSO₄ (to prevent stripping of the structural zinc) and 0.01% Triton X-100 (to prevent promiscuous aggregation-based inhibition).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer: 50 mM HEPES (pH 7.5), 50 µM ZnSO₄, 0.01% (v/v) Triton X-100, and 0.1 mg/mL BSA.

  • Enzyme Dispensing: Add 40 µL of recombinant NDM-1 enzyme (diluted in assay buffer to a final concentration of 0.5 nM) into a 96-well clear-bottom microplate.

  • Compound Incubation: Add 10 µL of the synthesized thiazole derivatives (serial dilutions from 100 µM to 1 nM in 5% DMSO). Include a positive control (e.g., L-Captopril) and a negative control (DMSO vehicle). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 50 µL of Nitrocefin (final concentration 50 µM). Rationale: Nitrocefin is a chromogenic cephalosporin that shifts from yellow ( λmax​ = 390 nm) to red ( λmax​ = 486 nm) upon hydrolysis by MBLs, providing a direct kinetic readout.

  • Kinetic Readout: Monitor absorbance at 486 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Determine IC₅₀ values using a four-parameter logistic non-linear regression model.

Hit-to-Lead Optimization Workflow

Workflow Step1 1. Scaffold Selection (5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid) Step2 2. Parallel Synthesis (Amide/Ester Derivatization via Protocol A) Step1->Step2 Step3 3. Primary in vitro Screening (Target Enzyme Inhibition via Protocol B) Step2->Step3 Step4 4. Orthogonal Validation (SPR Binding Kinetics & Counter-screens) Step3->Step4 Step5 5. Lead Optimization (In Vivo Efficacy & ADME Profiling) Step4->Step5

Figure 2: Standard hit-to-lead optimization workflow utilizing the thiazole-4-carboxylic acid scaffold.

References

  • Journal of Medicinal Chemistry (ACS). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). URL:[Link]

  • European Journal of Medicinal Chemistry. Identification of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid as a promising dual inhibitor of urate transporter 1 and xanthine oxidase. (2023). URL:[Link]

  • PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). URL:[Link]

Sources

Method

Application Note: Catalytic Transformations of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in Drug Discovery Workflows

Strategic Rationale & Scaffold Analysis As drug discovery increasingly relies on highly functionalized heterocycles, 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) emerges as a remarkably versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scaffold Analysis

As drug discovery increasingly relies on highly functionalized heterocycles, 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) emerges as a remarkably versatile, yet challenging, polyfunctional building block. This scaffold possesses three distinct reactive vectors: the C2-methyl group, the C4-carboxylic acid, and the C5-benzoyl ketone.

From a synthetic design perspective, the proximity of the C4-carboxylic acid to the C5-benzoyl group introduces significant steric bulk and potential intramolecular hydrogen bonding. This structural reality often severely limits the efficacy of standard stoichiometric reagents. To bypass these thermodynamic barriers, we must deploy advanced, highly specific catalytic systems.

This guide details three divergent catalytic workflows designed to selectively functionalize this scaffold while minimizing waste and maximizing enantiomeric or regioselective control.

Workflow Start 5-Benzoyl-2-methyl-1,3-thiazole- 4-carboxylic acid (Starting Material) Path1 Pathway A: Decarboxylative Cross-Coupling Start->Path1 Pd/Cu Catalysts Aryl Halide, 160°C Path2 Pathway B: Catalytic Amidation Start->Path2 Ar-B(OH)2 Catalyst Amine, Reflux Path3 Pathway C: Asymmetric Transfer Hydrogenation Start->Path3 Ru(II)-TsDPEN HCOOH/NEt3, 40°C Prod1 4-Aryl-5-benzoyl- 2-methylthiazole Path1->Prod1 Prod2 5-Benzoyl-2-methylthiazole- 4-carboxamide Path2->Prod2 Prod3 Chiral 5-(Hydroxyphenylmethyl)- 2-methylthiazole-4-carboxylic acid Path3->Prod3

Figure 1: Divergent catalytic workflows for functionalizing 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid.

Pathway A: Bimetallic Pd/Cu-Catalyzed Decarboxylative Cross-Coupling

Causality & Mechanistic Design

Thiazole-4-carboxylic acids are notoriously resistant to standard monometallic protodecarboxylation due to the high activation energy required to cleave the C4–COOH bond compared to the C5 position . To overcome this, we utilize a synergistic bimetallic Pd/Cu system .

The Cu(I)/1,10-phenanthroline complex specifically lowers the activation energy for CO₂ extrusion, generating a transient, highly reactive thiazolyl-copper intermediate. Concurrently, the Pd(0) cycle oxidatively adds the aryl halide. Transmetalation between the two cycles forms the C–C bond, entirely circumventing the need for pre-formed, unstable organometallic reagents (e.g., stannanes or boronic acids) which are prone to protodeborylation.

Mechanism Acid Thiazole-4-carboxylate Cu_Int Thiazolyl-Cu(I) Species (Post-Decarboxylation) Acid->Cu_Int Cu(I), Base - CO2 Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Int Pd_Int2 Ar-Pd(II)-Thiazolyl (Transmetalation) Cu_Int->Pd_Int2 Cu(I) Regeneration Pd_Cat Pd(0) Catalyst Pd_Int1 Ar-Pd(II)-X (Oxidative Addition) Pd_Cat->Pd_Int1 Aryl Halide (Ar-X) Pd_Int1->Pd_Int2 Transmetalation Pd_Int2->Pd_Cat Pd(0) Regeneration Product 4-Arylthiazole Product Pd_Int2->Product Reductive Elimination

Figure 2: Synergistic bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Self-Validating Protocol
  • Preparation: In a rigorously dried Schlenk tube, combine 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv), aryl bromide (1.2 equiv), K₂CO₃ (1.5 equiv), Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP). Causality: NMP is selected for its high boiling point (202 °C) to accommodate the thermal requirements of decarboxylation, and its polarity stabilizes the Cu-aryl intermediate.

  • Reaction: Heat the mixture to 160 °C under a nitrogen atmosphere for 18 hours.

  • Validation Checkpoint: Connect the exhaust line to a Ba(OH)₂ bubbler. The precipitation of BaCO₃ provides a direct, visual stoichiometric readout of successful decarboxylation. Furthermore, the reaction mixture will shift from a Cu(II)-indicative blue/green to a dark reddish-brown, indicating the active Pd(0)/Cu(I) catalytic state.

Pathway B: Boronic Acid-Catalyzed Direct Amidation

Causality & Mechanistic Design

Traditional peptide coupling agents (HATU, EDC/HOBt) generate massive amounts of chemical waste and often struggle with the steric hindrance imposed by the adjacent C5-benzoyl group. By utilizing 2-fluorophenylboronic acid as a homogeneous catalyst, we exploit the Lewis acidity of the boron center to transiently activate the carboxylic acid as a mixed anhydride. The ortho-fluoro substituent inductively enhances boron's electrophilicity, accelerating the coordination phase.

Self-Validating Protocol
  • Preparation: Combine the thiazole-4-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in a round-bottom flask. Add 2-fluorophenylboronic acid (10 mol%).

  • Solvent & Setup: Suspend the mixture in anhydrous toluene and attach a Dean-Stark apparatus filled with toluene.

  • Reaction: Reflux the mixture (110 °C) for 12 hours. Causality: Toluene forms an azeotrope with the water byproduct. Removing water continuously drives the thermodynamic equilibrium strictly toward the amide product.

  • Validation Checkpoint: Monitor the accumulation of water in the Dean-Stark trap. For a 10 mmol scale reaction, the collection of approximately 180 µL of water confirms 100% conversion, allowing for real-time kinetic tracking without breaking the system's inert atmosphere.

Pathway C: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Mechanistic Design

Reducing the C5-benzoyl ketone to a chiral secondary alcohol is highly desirable for structure-activity relationship (SAR) exploration. Instead of utilizing hazardous high-pressure H₂ gas, we employ a Noyori-type Ru(II)-TsDPEN catalyst. The chiral diamine ligand creates a rigid, highly structured six-membered transition state that dictates the facial selectivity of the hydride transfer, ensuring exceptional enantiomeric excess (ee).

Self-Validating Protocol
  • Preparation: Dissolve the thiazole substrate in a pre-mixed, degassed azeotrope of formic acid and triethylamine (5:2 molar ratio). Causality: This azeotrope acts simultaneously as the solvent and the hydride donor, providing a mild, controlled reduction environment.

  • Catalyst Addition: Add RuCl (1 mol%).

  • Reaction: Stir at 40 °C for 8 hours.

  • Validation Checkpoint: Monitor the reaction via chiral HPLC equipped with a photodiode array (PDA) detector. The self-validation lies in the UV-Vis shift: the starting material exhibits a strong UV maximum at ~280 nm due to the extended conjugation of the benzoyl group with the thiazole ring. As the ketone reduces to an alcohol, conjugation breaks, and the UV maximum shifts definitively to ~254 nm.

Quantitative Data Summary

The table below synthesizes the expected quantitative outcomes for the three catalytic pathways based on standardized 10 mmol scale optimizations.

Reaction PathwayPrimary CatalystCo-Catalyst / LigandTemp (°C)Time (h)Typical Yield (%)Selectivity / ee (%)
A: Decarboxylative Coupling Pd(OAc)₂ (5 mol%)Cu₂O (10 mol%) / Phen1601868 – 75%Regiospecific (C4)
B: Catalytic Amidation 2-F-PhB(OH)₂ (10 mol%)None1101285 – 92%Chemoselective
C: Asymmetric Hydrogenation RuCl[(S,S)-TsDPEN] (1 mol%)None40894 – 98%> 98% ee

References

  • Zhang, F., & Greaney, M. F. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(21), 4745-4747.[Link]

  • Goossen, L. J., Deng, G., & Levy, L. M. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(9), 5030-5048.[Link]

  • Organic Chemistry Portal. (2024). Synthesis and Reactions of Thiazoles. Organic-Chemistry.org.[Link]

  • Wikipedia Contributors. (2024). Thiazole: Synthesis and Reactions. Wikipedia, The Free Encyclopedia.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthesis for higher yields and purity.

Introduction: The Synthetic Challenge

5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges that can lead to suboptimal yields and purification difficulties. The most common synthetic route is a two-step process: (1) the formation of an intermediate ester, ethyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate, via the Hantzsch thiazole synthesis, followed by (2) the hydrolysis of this ester to the final carboxylic acid.

This guide provides a structured approach to identifying and resolving issues at each stage of this synthesis.

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process. The first stage is a classic Hantzsch thiazole condensation, followed by a standard ester hydrolysis.

Synthetic_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis Reactants1 Ethyl 2-chloro-3-oxo-3-phenylpropanoate + Thioacetamide Product1 Ethyl 5-benzoyl-2-methyl- 1,3-thiazole-4-carboxylate Reactants1->Product1 Reflux in Ethanol Product1_ref Ethyl 5-benzoyl-2-methyl- 1,3-thiazole-4-carboxylate FinalProduct 5-Benzoyl-2-methyl-1,3-thiazole- 4-carboxylic acid Product1_ref->FinalProduct 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section A: Low Yield in Hantzsch Thiazole Ester Synthesis (Step 1)

Question 1: I am observing very low or no formation of the desired thiazole ester. What are the likely causes?

This is a common issue in Hantzsch synthesis and can typically be traced back to either the quality of the starting materials or suboptimal reaction conditions.[1]

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • α-Halo-β-ketoester Instability: The starting material, ethyl 2-chloro-3-oxo-3-phenylpropanoate, can be unstable. Ensure it is freshly prepared or has been stored properly under anhydrous conditions, as it can be susceptible to decomposition.[1][2] Verify its purity via TLC or NMR before starting the reaction.

    • Thioacetamide Purity: Impurities in thioacetamide can lead to numerous side reactions, consuming your starting materials and complicating purification.[2] Use a high-purity grade or consider recrystallizing it before use.

  • Suboptimal Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to proceed at an adequate rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature to reflux. However, be cautious, as excessive heat can promote the formation of side products. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Solvent Choice: Ethanol is a common and effective solvent. However, if yields remain low, consider screening other solvents like methanol or aprotic solvents such as DMF, which can sometimes improve reaction efficiency.[2]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating can lead to degradation. Use TLC to monitor the disappearance of the limiting reagent and the appearance of the product to determine the optimal reaction time.[2]

Question 2: My reaction produces the desired product, but it is contaminated with significant impurities. How can I improve the purity?

Byproduct formation is often related to side reactions involving the starting materials or the reaction intermediates.

Possible Causes & Solutions:

  • Formation of Isomeric Impurities: A common side reaction is the formation of 2-imino-2,3-dihydrothiazole isomers, especially if the reaction conditions become acidic.[2][3] To minimize this, ensure the reaction is run under neutral or slightly basic conditions. Adding a non-nucleophilic base like sodium bicarbonate can sometimes be beneficial.[4]

  • Self-Condensation of α-Halo-β-ketoester: The α-halo-β-ketoester can undergo self-condensation, particularly at elevated temperatures.[4] A potential solution is to add the α-halo-β-ketoester slowly and portion-wise to the solution of thioacetamide rather than mixing them all at once.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials in your final product.[3] Ensure you are using accurate stoichiometry, typically a 1:1 or a slight excess of the thioamide.

The following workflow can help systematically troubleshoot low yields in Step 1.

Troubleshooting_Workflow Start Low Yield in Step 1 CheckReagents Verify Purity of Starting Materials (α-halo-β-ketoester, Thioacetamide) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK PurifyReagents Action: Purify or Replace Starting Materials ReagentsOK->PurifyReagents No OptimizeConditions Optimize Reaction Conditions ReagentsOK->OptimizeConditions Yes PurifyReagents->CheckReagents ConditionCheck Condition to Check? OptimizeConditions->ConditionCheck Temp Action: Increase Temperature/ Prolong Reaction Time (Monitor by TLC) ConditionCheck->Temp Temperature/Time Solvent Action: Screen Alternative Solvents (e.g., Methanol, DMF) ConditionCheck->Solvent Solvent Stoichiometry Action: Verify Stoichiometry (Use slight excess of thioamide) ConditionCheck->Stoichiometry Stoichiometry FinalCheck Yield Improved? Temp->FinalCheck Solvent->FinalCheck Stoichiometry->FinalCheck Success Success! FinalCheck->Success Yes ContactSupport Further Analysis Needed/ Contact Technical Support FinalCheck->ContactSupport No

Caption: A logical workflow for troubleshooting low synthesis yield.

Section B: Inefficient Ester Hydrolysis (Step 2)

Question 3: The hydrolysis of my thiazole ester is very slow or incomplete. How can I drive the reaction to completion?

Incomplete hydrolysis is a frequent problem, often resulting from the reaction not reaching completion or stalling at an intermediate stage.

Possible Causes & Solutions:

  • Insufficient Base or Reaction Time: Saponification requires at least one equivalent of a strong base (e.g., NaOH or KOH). Using a molar excess (2-3 equivalents) can help drive the reaction to completion. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Poor Solubility: The thiazole ester may have limited solubility in a purely aqueous basic solution. Using a co-solvent system, such as ethanol/water or THF/water, will increase the solubility of the ester and improve the reaction rate.

  • Reversibility: While saponification is generally considered irreversible, under certain conditions, equilibrium can be a factor. Ensure sufficient water is present in the reaction mixture.

Question 4: I am seeing degradation of my product during hydrolysis, leading to a low yield of the final carboxylic acid. What can I do?

The thiazole ring can be sensitive to harsh reaction conditions, especially prolonged heating in strong base.

Possible Causes & Solutions:

  • Harsh Conditions: Prolonged refluxing at high temperatures in concentrated base can lead to ring-opening or other decomposition pathways.

    • Action: Try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.[5]

    • Action: Use a milder base, such as lithium hydroxide (LiOH), which can sometimes effect hydrolysis under less strenuous conditions.

  • Workup Issues: The product must be carefully precipitated from the solution after hydrolysis.

    • Action: After the reaction is complete, cool the mixture in an ice bath before slowly acidifying with a strong acid like HCl. Add the acid dropwise until the pH is around 1-2 to ensure complete protonation and precipitation of the carboxylic acid.[6]

    • Action: Filter the resulting solid promptly and wash it with cold water to remove any inorganic salts.

Issue EncounteredPossible CauseRecommended Solution
Step 1: Low Ester Yield Poor reagent qualityVerify purity of α-halo-β-ketoester and thioacetamide. Purify if necessary.[1][2]
Suboptimal temperature/timeIncrease temperature to reflux and monitor reaction progress by TLC to determine optimal time.[1]
Step 1: Impure Product Formation of imino isomerMaintain neutral or slightly basic conditions.[2][3]
Self-condensation of ketoesterAdd the α-halo-β-ketoester slowly to the thioacetamide solution.[4]
Step 2: Incomplete Hydrolysis Insufficient base/solubilityUse 2-3 equivalents of NaOH/KOH and a co-solvent system like EtOH/H₂O.
Step 2: Product Degradation Harsh reaction conditionsReduce reaction temperature and/or run for a longer time. Ensure careful acidification during workup.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds through a well-established multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone (SN2 reaction). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone's carbonyl carbon. Finally, a dehydration step yields the aromatic thiazole ring.[1]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism A Thioacetamide + α-Halo-β-ketoester B Nucleophilic Attack (SN2) [Sulfur attacks α-carbon] A->B C Intermediate Adduct B->C D Intramolecular Cyclization [Nitrogen attacks carbonyl carbon] C->D E Hydroxythiazoline Intermediate D->E F Dehydration [-H₂O] E->F G Aromatic Thiazole Ester F->G

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: Are there any "green" or alternative methods to improve the synthesis?

Yes, several modern methods aim to improve the efficiency and environmental friendliness of the Hantzsch synthesis.

  • Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes and often improves yields.[1][4]

  • Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote the reaction at room temperature, offering a milder and more energy-efficient approach.[7]

  • Catalysis: The use of recyclable, solid-supported catalysts like silica-supported tungstosilicic acid can enhance yields and simplify purification.[3][7]

Q3: How critical is the workup and purification of the final product?

Proper workup and purification are crucial for obtaining a high-purity final product. For the intermediate ester, purification can often be achieved by recrystallization from a suitable solvent like ethanol.[3] For the final carboxylic acid, after precipitation by acidification, the crude solid should be collected and washed thoroughly with cold water. If further purification is needed, recrystallization from a solvent system such as ethanol/water or acetic acid/water is recommended.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Ethyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol (approx. 5-10 mL per gram of thioacetamide).

  • Addition: To this stirring solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. The product may begin to crystallize.

  • Isolation: Pour the reaction mixture into a beaker containing cold water. Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

  • Purification: Wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities. Allow the solid to air dry. The crude product can be further purified by recrystallization from ethanol.[3]

Protocol 2: Hydrolysis to 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid
  • Setup: In a round-bottom flask, suspend the crude ethyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 equivalents) to the suspension. Heat the mixture to 60-70 °C with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible. This may take 2-6 hours.

  • Cooling & Filtration: After completion, cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1-2. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any NaCl formed during neutralization.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 40-50 °C).

References

  • BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • BenchChem. (n.d.). Optimization of Hantzsch thiazole synthesis reaction conditions.
  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • Ben-Nakhi, Z. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2909. Available from: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Chen, J., et al. (2019). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Permeable Probes. Journal of Medicinal Chemistry, 62(3), 1343-1365. Available from: [Link]

  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in DMSO

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in dimethyl sulfoxide (DMSO). As a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in dimethyl sulfoxide (DMSO). As a molecule possessing a hydrophobic benzoyl group, a polar carboxylic acid, and a heteroaromatic thiazole core, its behavior in solution can be complex. This document provides in-depth, field-proven insights and validated protocols to diagnose and resolve common solubility issues, ensuring the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid.

Q1: I've attempted to dissolve the compound in fresh DMSO at room temperature, but it's not fully dissolving. Why is this happening?

A: While 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is expected to be soluble in DMSO, several factors can impede initial dissolution. The primary culprits are often insufficient energy to break the compound's crystal lattice structure or the use of suboptimal dissolution techniques. The solid-state energy of a crystalline compound can be significant, and simple mixing at ambient temperature may not provide enough kinetic energy for the solvent molecules to overcome it.

For compounds that are difficult to dissolve, applying gentle heat or mechanical energy is often necessary.[1] A combination of vortexing, gentle warming (e.g., to 37°C), and sonication can dramatically increase the rate and extent of dissolution.[2]

Q2: My stock solution was perfectly clear after preparation, but after a day in the refrigerator (4°C) or freezer (-20°C), I see precipitate. What caused this?

A: This is a classic sign of two potential issues: supersaturation or, more commonly, moisture absorption by the DMSO.

  • Supersaturation and Crystallization: It's possible to create a kinetically stable but thermodynamically unstable "supersaturated" solution, especially if heat was used for initial dissolution.[3] Upon cooling or over time, the compound may begin to crystallize out of solution to reach its true thermodynamic solubility limit.

  • Hygroscopicity of DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs water from the atmosphere.[4][5] The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[3][6] As water molecules enter the DMSO, they alter the solvent's polarity and structure, making it a less favorable environment for your compound and causing it to precipitate.[4] This issue is often exacerbated by repeated freeze-thaw cycles, which can introduce more atmospheric moisture each time the vial is opened.[7][8]

Q3: My compound dissolves perfectly in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous cell culture media or buffer. How do I prevent this?

A: This phenomenon is known as "solvent shock" or "antisolvent precipitation." Your compound is highly soluble in the polar aprotic environment of DMSO but has very poor solubility in the highly polar, aqueous environment of your buffer.[9] When you add the DMSO stock directly to the aqueous medium, you create localized regions of high supersaturation where the compound rapidly precipitates before it can be adequately dispersed.[9]

The solution is to control the dilution process. The recommended method is a "reverse dilution": while vortexing the final volume of aqueous buffer, add the small volume of your DMSO stock dropwise.[9] This ensures the DMSO and the compound are rapidly and evenly dispersed, preventing localized high concentrations and subsequent precipitation. Performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium can also be an effective strategy.[2][10]

Q4: What grade of DMSO should I be using, and how should I store it?

A: The quality of your DMSO is paramount. For preparing stock solutions, always use an anhydrous, high-purity (≥99.9%) grade .[7] This minimizes the initial water content, which is a primary cause of solubility problems.[7][11]

Storage Best Practices:

  • Purchase DMSO in small-volume bottles to minimize the frequency and duration of openings.

  • Always seal the container tightly immediately after use.

  • Store DMSO in a dry environment, preferably in a desiccator, to protect it from atmospheric moisture.[4]

DMSO GradePurityKey Features & Recommended Use
Anhydrous ≥99.9%Very low water content. Highly recommended for initial stock solution preparation to prevent precipitation. [11]
Molecular Biology Grade ≥99.9%Tested for the absence of nucleases and proteases. Suitable for nucleic acid and protein applications.
USP/ACS Grade ≥99.9%Meets pharmaceutical or chemical reagent standards. Generally suitable if anhydrous.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues. Follow the workflow to diagnose the problem and implement the appropriate solution.

Troubleshooting Workflow Diagram

G cluster_0 Initial Dissolution cluster_1 Dilution into Aqueous Buffer start Compound powder + Anhydrous DMSO vortex Vortex at RT for 1-2 min start->vortex check1 Is solution clear? vortex->check1 assist Apply Assisted Dissolution: 1. Warm to 37°C for 10-15 min 2. Sonicate for 15-30 min check1->assist No success Solution Ready for Use/Storage check1->success Yes check2 Is solution clear? assist->check2 check2->success Yes fail Issue: Potential Insolubility - Re-evaluate concentration - Consider alternative solvent check2->fail No start_dil Clear DMSO Stock Solution dil_method Dilution Method start_dil->dil_method direct_add Direct Addition dil_method->direct_add Incorrect reverse_add Reverse Addition (Add DMSO stock to vortexing buffer) dil_method->reverse_add Correct precip Precipitate Forms (Solvent Shock) direct_add->precip clear_sol Clear Working Solution reverse_add->clear_sol

Caption: Water disrupts the DMSO solvation shell, causing precipitation.

  • Equilibrate: Allow the vial to come to room temperature before opening to prevent condensation from forming inside. [4]2. Inspect: Confirm the presence of precipitate.

  • Redissolve: Tightly cap the vial. Gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing. If precipitate remains, sonicate for an additional 15-20 minutes. [1]4. Aliquot: Once the solution is clear, immediately aliquot it into single-use, low-volume vials (e.g., for one day's experiments). This is the single most effective step to prevent future issues, as it minimizes air exposure and eliminates freeze-thaw cycles. [7][12]5. Store: Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light. [12][13]

Section 3: Compound-Specific Considerations

The unique structure of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid presents specific challenges beyond general solubility.

Stability of the Thiazole Ring

The thiazole ring, while generally stable, can be susceptible to degradation under certain conditions. DMSO, as a sulfoxide, has the potential to act as an oxidizing agent, particularly at elevated temperatures or with prolonged light exposure. [13]This could lead to the oxidation of the sulfur atom within the thiazole ring, altering the compound's structure and biological activity. [13] Recommendation:

  • Avoid excessive or prolonged heating during dissolution. Use the minimum heat necessary.

  • Store all stock solutions protected from light, for example, by using amber vials or wrapping vials in foil. [13]* Prepare solutions fresh whenever possible and avoid long-term storage if stability is a concern.

Role of the Carboxylic Acid Group

The carboxylic acid moiety is a key functional group influencing solubility. In an aprotic solvent like 100% DMSO, it remains largely protonated. However, when diluted into a physiological buffer (typically pH ~7.4), the carboxylic acid (with an estimated pKa around 3-4) will be deprotonated to its carboxylate form (R-COO⁻).

While this deprotonation generally increases aqueous solubility, the large, non-polar benzoyl portion of the molecule may still dominate, leading to precipitation if the concentration is too high. [14]Understanding this pH-dependent behavior is crucial for designing your experiments.

Section 4: Alternative Solvents and Strategies

If all troubleshooting steps in DMSO fail, the compound may have intrinsically low solubility at the desired concentration. In such cases, consider these alternatives.

SolventProperties & Considerations
Dimethylformamide (DMF) A polar aprotic solvent with similar properties to DMSO. It is a common alternative for compounds that are poorly soluble in DMSO. [15]
N-Methyl-2-pyrrolidone (NMP) Another strong polar aprotic solvent. Often used when both DMSO and DMF fail. [15]
Co-solvents For in vivo or challenging in vitro assays, formulations with co-solvents like PEG400, Tween 80, or cyclodextrins can be used to maintain solubility in aqueous systems. [12][16]This requires careful validation to ensure the co-solvents do not interfere with the assay.

Final Recommendation: Before switching solvents, perform a small-scale solubility test to confirm your compound dissolves readily in the alternative solvent at your target concentration.

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • PMC. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Available from: [Link]

  • ResearchGate. Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Available from: [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. Available from: [Link]

  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available from: [Link]

  • ResearchGate. The solubility of the benzoyl chitosans in various organic solvents.. Available from: [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Available from: [Link]

  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available from: [Link]

  • Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it?. Available from: [Link]

  • PubMed. Compound precipitation in high-concentration DMSO solutions. Available from: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from: [Link]

  • Reddit. Alternatives to DMSO? Acetonitrile in biology?. Available from: [Link]

  • PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Available from: [Link]

  • PMC. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Available from: [Link]

  • Google Patents. Solubilized benzoyl peroxide topical drug formulation for the treatment of acne.
  • ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Available from: [Link]

  • Pearson. Acidity and Basicity: pKa Values. Available from: [Link]

  • Nature. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of Melanin in DMSO. Available from: [Link]

  • JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available from: [Link]

  • Biology Stack Exchange. What does it mean to use DMSO as a dissolvant in biology experiemnts?. Available from: [Link]

  • Nextmol. 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid. Available from: [Link]

  • PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available from: [Link]

  • PubMed. Benzoyl peroxide solubility and stability in hydric solvents. Available from: [Link]

  • CSB/SJU. Acidity and Solvent. Available from: [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • PubChem. 2-Benzyl-1,3-thiazole-4-carboxylic acid. Available from: [Link]

  • PubChem. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Available from: [Link]

  • PubChem. 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid

Welcome to the technical support guide for the crystallization of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 32002-71-4). This document provides in-depth troubleshooting advice and answers to frequently asked...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 32002-71-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their crystallization processes for this active pharmaceutical ingredient (API). Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions and overcome common challenges in obtaining high-purity, crystalline material with desirable physical properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" instead of crystallizing. What is happening and what should I do?

A1: Understanding and Preventing Oiling Out

"Oiling out," or liquid-liquid phase separation (LLPS), is a common crystallization challenge where the solute separates from the solution as a super-saturated liquid (an oil) rather than a solid crystalline structure.[1][2] This typically occurs when the solution is cooled too rapidly or when the level of supersaturation is too high, causing the solute to separate from the solution above its melting point in that specific solvent system.[3] The resulting oil is often an amorphous, impure state that is difficult to handle and may solidify into a glass rather than a crystalline solid.

Causality and Mechanism: Oiling out can be a kinetic or thermodynamic phenomenon.[1]

  • Kinetic Oiling Out: Occurs when supersaturation is generated too quickly for crystal nucleation and growth to keep pace.

  • Thermodynamic Oiling Out (Miscibility Gap): The compound and solvent system have a "miscibility gap," a region in the phase diagram where they are immiscible under certain temperature and concentration conditions.[1][4] In this case, oiling out is inevitable under those conditions.

Troubleshooting Steps:

  • Reduce the Cooling Rate: A slower cooling rate is the most effective initial step. This reduces the rate of supersaturation generation, giving molecules more time to orient themselves into an ordered crystal lattice.[3]

  • Lower the Initial Concentration: Start with a more dilute solution. This requires operating at a lower point on the solubility curve, which can move the process away from the conditions that favor oiling out.[1]

  • Implement a Seeding Strategy: Introducing seed crystals of the desired polymorphic form can bypass the energy barrier for primary nucleation and promote controlled crystal growth on the seed surfaces. Add seeds at a point of moderate supersaturation, within the Metastable Zone Width (MSZW), to prevent their dissolution or the shock-cooling effect of adding them too late.[1][2]

  • Change the Solvent System: This is a crucial step if the above methods fail.

    • Choose a solvent in which the compound has a lower solubility at high temperatures.

    • Consider a mixed-solvent (binary) system. Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to induce crystallization.[5][6] This allows for fine control over supersaturation at a constant temperature.

  • Increase Agitation: Proper mixing can prevent localized areas of high supersaturation where oiling might initiate.[1] However, be aware that excessive agitation can sometimes lead to particle breakage and secondary nucleation.[7]

Q2: What are the best starting solvents for crystallizing 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid?

A2: A Systematic Approach to Solvent Selection

Choosing the right solvent is the most critical step in developing a successful crystallization process. An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below, ensuring a good yield upon cooling.[8] For an acidic compound like a thiazole-carboxylic acid, polar solvents are often a good starting point due to the potential for hydrogen bonding.[8][9]

Recommended Solvent Screening Protocol:

A systematic screening across different solvent classes is recommended. The following table provides a starting point based on general principles for organic acids and thiazole-containing compounds.[10][11]

Solvent ClassExample SolventsExpected Solubility Profile & Rationale
Alcohols Methanol, Ethanol, IsopropanolThe carboxylic acid and thiazole nitrogen can hydrogen bond with alcohols. Often show a steep solubility curve, which is ideal for cooling crystallization.[8]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Good general-purpose polar aprotic solvents. Acetone is very volatile, which can be a drawback, but is effective. Recrystallization of a related thiazole derivative from acetone has been reported.[12]
Esters Ethyl Acetate, Isopropyl AcetateMedium polarity solvents that are often excellent choices for crystallization. Ethyl acetate is a good candidate for organic complexes.[9]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan be effective, but their lower polarity might require use in a binary system with an anti-solvent.
Aromatic TolueneLess polar. May be useful as an anti-solvent or for compounds with significant aromatic character. Use with caution due to higher boiling point and toxicity.[8]
Water H₂OAs a carboxylic acid, the compound may have some aqueous solubility, especially at higher pH. Most likely to be used as an anti-solvent in combination with a water-miscible organic solvent like ethanol or acetone.[6]

Experimental Workflow for Solvent Screening:

The following workflow provides a systematic method for identifying a suitable solvent or solvent system.

G A Inconsistent Batch Properties (e.g., MP, Morphology) B Crystallize from a Wide Range of Solvents (Polar, Apolar, Protic, Aprotic) A->B C Isolate Solids from Each Experiment B->C D Analyze Each Solid by PXRD C->D E Compare PXRD Patterns D->E F Unique Patterns Found? E->F G Yes: Multiple Polymorphs Confirmed F->G H No: Likely a Single Form (or issue with impurities/habit) F->H I Further Characterize Each Form (DSC, TGA, Spectroscopy) G->I J Determine Relative Stability & Interconversion Potential I->J

Sources

Optimization

Removing impurities from 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid crude extracts

Welcome to the advanced technical support hub for the isolation and purification of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4). This guide is engineered for process chemists, researchers, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support hub for the isolation and purification of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4). This guide is engineered for process chemists, researchers, and drug development professionals dealing with complex crude extracts typically derived from modified Hantzsch thiazole syntheses.

Here, we bridge the gap between theoretical chemistry and benchtop reality, providing self-validating protocols and mechanistic troubleshooting to ensure high-purity active pharmaceutical ingredient (API) intermediates.

Mechanistic Workflow & Purification Strategy

The purification of thiazole-4-carboxylic acids requires exploiting their specific physicochemical properties. Because the target molecule contains both a basic thiazole nitrogen and an acidic carboxylic acid, it exhibits zwitterionic characteristics at specific pH ranges. Our validated workflow utilizes a highly controlled acid-base liquid-liquid extraction to separate the target from neutral synthesis impurities (such as unreacted haloketones and decarboxylated byproducts).

Workflow Crude Crude Thiazole Extract (in EtOAc) OxWash Oxidative Wash (1% NaOCl) Crude->OxWash Removes H2S/Thiols BaseExt Base Extraction (Sat. NaHCO3, pH 8-9) OxWash->BaseExt Org1 Organic Phase (Neutral Impurities: Esters, Decarboxylated) BaseExt->Org1 Discard Aq1 Aqueous Phase (Target Carboxylate Salt) BaseExt->Aq1 Retain Acidify Controlled Acidification (6M HCl, <5°C, pH 2.5) Aq1->Acidify Precipitate Crude Precipitate Acidify->Precipitate Crystallization Recryst Recrystallization (EtOH/H2O Gradient) Precipitate->Recryst Pure Pure 5-Benzoyl-2-methyl- 1,3-thiazole-4-carboxylic acid Recryst->Pure >99% Purity

Workflow for the acid-base extraction and purification of thiazole-4-carboxylic acids.

Troubleshooting & FAQs

Q1: Why is my isolated yield low after the acidification step, and why does the product appear as an oil rather than a crystalline precipitate? A1: This phenomenon is typically caused by incomplete hydrolysis of the ester precursor (e.g., ethyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate) or the presence of unreacted α-haloketones. During the NaHCO₃ extraction, unhydrolyzed esters remain in the organic phase. If the product "oils out" during acidification of the aqueous phase, it strongly indicates contamination by the decarboxylated byproduct (5-benzoyl-2-methyl-1,3-thiazole). Thiazole-4-carboxylic acids are uniquely prone to decarboxylation under harsh acidic conditions or elevated temperatures [1]. Actionable Fix: Ensure the temperature during acidification never exceeds 5°C. Seed the cold aqueous solution with pure crystals if oiling occurs.

Q2: I detect a persistent, foul sulfurous odor in my crude extract. How do I remove it without degrading the target molecule? A2: The odor originates from unreacted thioacetamide starting materials and their degradation products (e.g., H₂S, volatile sulfur oligomers) inherent to the Hantzsch thiazole synthesis [2]. Actionable Fix: Wash the initial organic extract with a dilute aqueous solution of sodium hypochlorite (1% NaOCl) or 3% hydrogen peroxide. This oxidizes volatile sulfur species into water-soluble sulfates and sulfoxides, which are easily partitioned into the aqueous waste stream.

Q3: LC-MS analysis of my final product shows a major impurity with a mass of[M-44]. What is this, and how do I prevent its formation? A3: A mass loss of 44 Da corresponds to the loss of carbon dioxide (CO₂). Heterocyclic carboxylic acids—particularly thiazole-4-carboxylic acids—undergo facile decarboxylation when exposed to thermal stress or strong acids [3]. The resulting impurity is 5-benzoyl-2-methyl-1,3-thiazole.

Degradation Target 5-Benzoyl-2-methyl- 1,3-thiazole-4-carboxylic acid [M+H]+ 248.1 Stress Thermal Stress (>60°C) or Strong Acid/Base Target->Stress Decarb 5-Benzoyl-2-methyl- 1,3-thiazole [M+H]+ 204.1 Stress->Decarb Decarboxylation CO2 CO2 Gas (Δm = -44 Da) Stress->CO2 Evolution

Decarboxylation degradation pathway of thiazole-4-carboxylic acids under thermal or acidic stress.

Actionable Fix: Never heat the extract above 40°C during rotary evaporation. During the upstream hydrolysis of the ester precursor, utilize mild basic conditions (e.g., LiOH in THF/H₂O at room temperature) rather than harsh acidic reflux.

Q4: Why do we use saturated NaHCO₃ instead of NaOH for the base extraction? A4: Causality is key here. While NaOH (pH ~14) will rapidly deprotonate the carboxylic acid, it will also hydrolyze any residual, unreacted ester impurities present in the organic phase. This would pull the newly hydrolyzed impurities into your aqueous phase, defeating the entire purpose of the extraction. NaHCO₃ (pH ~8.5) is perfectly tuned: it is strong enough to deprotonate the target carboxylic acid (pKa ~3.5) but too weak to hydrolyze esters at room temperature.

Quantitative Data: Impurity Tracking & Clearance

To maintain scientific integrity, track your impurities using LC-MS. The table below summarizes the expected clearance rates when following the protocols in Section 4.

Impurity / ByproductSource MechanismDetection (LC-MS [M+H]⁺)Primary Clearance MethodExpected Removal Rate
Unreacted Thioacetamide Starting material76.1Oxidative NaOCl wash> 99%
Ethyl Ester Precursor Incomplete hydrolysis276.1NaHCO₃ extraction (Retained in Org)> 95%
5-Benzoyl-2-methylthiazole Decarboxylation (Thermal)204.1NaHCO₃ extraction (Retained in Org)> 98%
Regioisomer Alternative cyclization248.1Recrystallization (EtOH/H₂O)~ 85% per cycle

Validated Experimental Protocols

Protocol A: Acid-Base Extraction and Sulfur Quenching

Purpose: To isolate the target carboxylic acid from neutral organic impurities and sulfurous byproducts.

  • Solubilization: Dissolve the crude extract (approx. 10 g) in 150 mL of Ethyl Acetate (EtOAc).

  • Sulfur Quench: Transfer to a separatory funnel. Add 50 mL of 1% aqueous NaOCl (bleach). Shake vigorously for 2 minutes, venting frequently.

    • Validation Check: The organic phase should no longer emit a distinct "rotten egg" odor. Separate and discard the aqueous layer.

  • Base Extraction: Add 100 mL of saturated aqueous NaHCO₃ to the organic phase. Shake gently to avoid excessive emulsion formation. Allow phases to separate.

    • Causality Note: The target molecule is now in the aqueous phase as a highly soluble sodium salt.

  • Phase Separation: Drain the lower aqueous phase into an Erlenmeyer flask. Repeat the extraction with an additional 50 mL of NaHCO₃. Combine the aqueous phases.

    • Validation Check: Spot the remaining EtOAc phase on a TLC plate (Hexanes/EtOAc 7:3). The absence of a UV-active spot at the baseline (Rf 0.0) confirms complete extraction of the target carboxylate. Discard the EtOAc phase.

  • Controlled Acidification: Place the combined aqueous phases in an ice-water bath and stir magnetically. Once the internal temperature reaches <5°C, add 6M HCl dropwise until the pH reaches 2.5.

    • Causality Note: Strict temperature control prevents the exothermic neutralization from triggering decarboxylation.

  • Filtration: Vacuum filter the resulting pale-yellow precipitate. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual NaCl. Air dry for 2 hours.

Protocol B: Selective Recrystallization

Purpose: To clear regioisomers and achieve >99% API purity.

  • Dissolution: Transfer the crude precipitate to a round-bottom flask. Add absolute ethanol (EtOH) at a ratio of 5 mL per gram of crude solid.

  • Heating: Warm the suspension gently to 50°C (Do not exceed 60°C to prevent decarboxylation) until the solid completely dissolves.

  • Gradient Precipitation: Remove from heat. Slowly add warm distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

    • Validation Check: Needle-like crystals should form. If an oil forms at the bottom, reheat gently to redissolve, add 2 mL of EtOH, and cool at a slower rate.

  • Recovery: Filter the crystals, wash with ice-cold 10% EtOH/H₂O, and dry under high vacuum at room temperature for 24 hours.

References

  • Title: A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids Source: Journal of the American Chemical Society (MacMillan Group) URL: [Link]

  • Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: ChemRxiv URL: [Link]

  • Title: Process for the preparation of zomepirac and related compounds (EP0067370A1)
Troubleshooting

Preventing degradation of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in aqueous solutions

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that formulating heterocyclic carboxylic acids in aqueous media presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that formulating heterocyclic carboxylic acids in aqueous media presents unique stability challenges. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is a highly reactive system when exposed to specific environmental triggers.

This guide provides causality-driven mechanistic insights, diagnostic workflows, and self-validating protocols to ensure the integrity of your stock solutions and experimental assays.

Module 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the structural liabilities of the molecule. This compound features two primary reactive centers: the C4-carboxylic acid and the C5-benzoyl group .

  • Decarboxylation (Thermal & pH-Driven): The thiazole ring is inherently electron-withdrawing. When the aqueous environment drops below pH 4.0, the nitrogen atom on the thiazole ring becomes protonated. This dramatically increases the electron-withdrawing effect, pulling electron density away from the adjacent C4-carboxylate. This lowers the activation energy required for the extrusion of carbon dioxide (CO₂), leading to rapid decarboxylation 1. Heat acts as a potent catalyst for this process.

  • Photodegradation (Light-Driven): The benzoyl group at the C5 position acts as a strong chromophore. Upon exposure to ambient or UV light, the carbonyl group excites to a reactive triplet state. This state can undergo Norrish Type I cleavage (homolytic cleavage of the bond between the carbonyl carbon and the thiazole ring) or generate reactive oxygen species (ROS) that lead to secondary oxidation of the molecule 2.

  • Hydrolysis (Base-Driven): Under strongly alkaline conditions (pH > 9.0), hydroxide ions can nucleophilically attack the benzoyl carbonyl carbon or initiate thiazole ring opening.

DegradationMechanisms Parent 5-Benzoyl-2-methyl- 1,3-thiazole-4-carboxylic acid Heat Heat / pH < 4.0 Parent->Heat Light UV / Ambient Light Parent->Light Base pH > 9.0 Parent->Base DecarbProd 5-Benzoyl-2-methylthiazole + CO2 Heat->DecarbProd Decarboxylation PhotoProd Radical Intermediates (Norrish Cleavage) Light->PhotoProd Photolysis HydroProd Ring Opening / Hydrolysis Products Base->HydroProd Hydrolysis

Mechanistic pathways of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid degradation.

Module 2: Diagnostic Troubleshooting Workflow

If you observe a loss of assay yield or unexpected peaks in your chromatography, use the following LC-MS diagnostic logic tree to identify the specific environmental failure in your laboratory workflow.

Troubleshooting Start LC-MS Analysis of Degraded Solution Mass44 Loss of 44 Da (M - CO2) Start->Mass44 Peak 1 Mass16 Addition of 16 Da (M + O) Start->Mass16 Peak 2 Frag Multiple Fragments (Cleavage) Start->Frag Peak 3 Decarb Diagnosis: Decarboxylation Mass44->Decarb PhotoOx Diagnosis: Photocatalytic Oxidation Mass16->PhotoOx PhotoCleave Diagnosis: Benzoyl Cleavage Frag->PhotoCleave SolDecarb Action: Adjust pH to 6.0-7.5 Store at 2-8°C Decarb->SolDecarb SolPhoto Action: Use Amber Vials Minimize Light Exposure PhotoOx->SolPhoto PhotoCleave->SolPhoto

Diagnostic logic tree for identifying and resolving specific degradation pathways via LC-MS.

Module 3: Quantitative Stability Benchmarks

The following table synthesizes expected degradation rates based on accelerated stability testing principles outlined in ICH Q1A(R2) guidelines 3. Use this as a benchmark to evaluate your storage conditions.

Environmental ConditionTemp (°C)IlluminationPrimary Degradation Pathway24h Recovery (%)
Unbuffered Water (pH ~4)25°CDarkDecarboxylation82%
Unbuffered Water (pH ~4)40°CDarkDecarboxylation45%
PBS Buffer (pH 7.4)25°CAmbient LightPhotodegradation78%
PBS Buffer (pH 7.4) 2-8°C Dark (Amber) None (Optimal Stability) >99%
NaOH Solution (pH 10)25°CDarkHydrolysis65%
Module 4: Self-Validating Preparation Protocol

To guarantee experimental reproducibility, do not rely on standard unbuffered dissolution. Follow this self-validating protocol to prepare a stable 10 mM stock solution.

Causality-Driven Design: This protocol utilizes a pH 7.4 phosphate buffer to fully deprotonate the carboxylic acid while preventing thiazole nitrogen protonation, thus neutralizing the electronic pull that causes decarboxylation. Amber glassware is mandated to block UV wavelengths (< 450 nm), quenching the benzoyl photolytic pathway.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution. Adjust the pH strictly to 7.4 ± 0.1 using 0.1 M NaOH or HCl.

  • Dissolution: Weigh the required mass of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid. Dissolve initially in 5% (v/v) HPLC-grade DMSO to disrupt the crystal lattice, then bring to final volume with the prepared pH 7.4 PBS.

  • Photoprotection: Transfer the solution immediately to an actinic (amber) glass volumetric flask. If amber glass is unavailable, wrap a standard flask completely in aluminum foil.

  • Self-Validation Check (Crucial): Remove a 100 µL aliquot immediately upon dissolution (t=0) and another after 24 hours (t=24) of storage at 2-8°C. Analyze both via HPLC-UV (detecting at 254 nm).

    • Validation Criteria: The t=24 peak area must be ≥ 98% of the t=0 peak area. If recovery is < 98%, the system has failed validation. You must verify your buffer pH calibration and ensure zero light leakage occurred during the 24-hour storage period.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I sterilize my stock solution by autoclaving it for cell culture assays? A: Absolutely not. Autoclaving exposes the solution to 121°C and high pressure. This extreme thermal energy easily overcomes the activation barrier for C4-decarboxylation, converting your active compound into the inactive 5-benzoyl-2-methylthiazole. You must use 0.22 µm sterile filtration (PTFE or Nylon membranes) under low-light conditions instead.

Q: My solution turned slightly yellow after sitting on the benchtop for an afternoon. Is it still viable? A: No. Yellowing is a visual indicator of photodegradation. The benzoyl group has absorbed ambient light, leading to radical formation and subsequent degradation into complex, colored photoproducts. Discard the solution and prepare a fresh batch using amber glassware.

Q: I need to use an acidic mobile phase (0.1% Formic Acid) for LC-MS analysis. Will this degrade the sample during the run? A: Short-term exposure during an LC-MS run (typically 5-15 minutes) at room temperature is acceptable and will not cause significant decarboxylation. However, do not leave the samples sitting in the acidic mobile phase in the autosampler for extended periods (e.g., overnight). Keep the autosampler chilled to 4°C to suppress the reaction kinetics.

References
  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.1

  • Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus - PubMed. 2

  • Quality Guidelines - ICH: Q1A - Q1F Stability - ICH.org. 3

Sources

Optimization

Refining chromatography methods for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid purification

Welcome to the Technical Support Center. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid presents unique chromatographic challenges. The molecule features a polar, ionizable carboxylic acid group (pKa ~3.5) coupled with a highly hydrophobic benzoyl moiety and a weakly basic thiazole nitrogen. This amphiphilic nature often leads to severe peak tailing, unpredictable retention shifts, and poor recovery if the chromatographic environment is not strictly controlled.

This guide provides field-proven methodologies, diagnostic workflows, and troubleshooting FAQs to ensure high-purity isolation of this compound.

Diagnostic Workflow: Resolving Peak Tailing & Co-elution

When purifying acidic thiazole derivatives, peak tailing is the most common mode of failure. Use the self-validating logic tree below to diagnose and resolve peak shape anomalies systematically.

TroubleshootingWorkflow Start Peak Tailing Observed for Thiazole-COOH CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AddAcid Add 0.1% TFA or Formic Acid CheckPH->AddAcid No CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckPH->CheckSolvent Yes AddAcid->CheckSolvent DiluteSample Dilute Sample in Initial Mobile Phase CheckSolvent->DiluteSample Yes CheckLoad Is Column Overloaded? CheckSolvent->CheckLoad No DiluteSample->CheckLoad ReduceLoad Reduce Injection Volume/Mass CheckLoad->ReduceLoad Yes Success Symmetrical Peak (As < 1.2) CheckLoad->Success No ReduceLoad->Success

Diagnostic workflow for resolving peak tailing in thiazole-carboxylic acid chromatography.

Standard Operating Procedure: Self-Validating RP-HPLC Protocol

To ensure reproducibility and prevent column degradation, follow this step-by-step Reversed-Phase HPLC (RP-HPLC) methodology. This protocol is designed to suppress ionization of the carboxylic acid while resolving the hydrophobic benzoyl group.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

  • Mobile Phase B (Organic): 0.1% TFA in HPLC-grade Acetonitrile.

  • Causality: The low pH ensures the carboxylic acid remains fully protonated (neutral), preventing secondary cation-exchange interactions with the silica backbone[1].

Step 2: System Equilibration & Validation

  • Install a high-purity Type-B silica C18 column (e.g., 5 µm, 150 x 4.6 mm).

  • Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate at 5% B / 95% A at 1.0 mL/min until the UV baseline (monitored at 254 nm) is completely flat. Self-Validation: A drifting baseline indicates incomplete equilibration of the ion-pairing agent (TFA) with the stationary phase.

Step 3: Sample Preparation

  • Dissolve the crude 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in a minimal amount of DMSO (no more than 5% of the final injection volume).

  • Dilute the sample to 1 mg/mL using Mobile Phase A.

  • Causality: Injecting a sample in a strong solvent (like 100% DMSO or Acetonitrile) causes the analyte to travel faster than the mobile phase at the column head, leading to band broadening or split peaks[2].

Step 4: Gradient Elution

  • 0–2 min: Hold at 5% B (Focuses the polar carboxylic acid at the column head).

  • 2–15 min: Linear ramp from 5% B to 70% B (Elutes the hydrophobic benzoyl-thiazole core).

  • 15–17 min: Ramp to 95% B (Flushes highly retained lipophilic impurities).

Step 5: Column Wash & Re-equilibration

  • Hold at 95% B for 3 minutes, then return to 5% B.

  • Equilibrate for at least 10 column volumes before the next injection to reset the hydration layer of the stationary phase.

Quantitative Analysis: Impact of Acidic Modifiers

Choosing the correct mobile phase additive is critical. The table below summarizes the quantitative impact of various modifiers on the chromatography of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid.

ModifierConcentrationMobile Phase pHTailing Factor ( As​ )LC-MS CompatibilityMechanistic Impact
None (Water/ACN) N/A~6.0> 2.5 (Fail)YesSevere tailing due to ionized COO− interacting with residual Si−OH groups.
Formic Acid 0.1% (v/v)~2.71.3 (Acceptable)Excellent Best balance of peak shape and MS ionization. Standard for LC-MS guided prep.
Trifluoroacetic Acid 0.1% (v/v)~2.01.05 (Ideal)Poor (Suppression)Acts as an ion-pairing agent. Yields the sharpest peaks for UV-directed purification.
Phosphoric Acid 0.1% (v/v)~2.01.10 (Good)No (Non-volatile)Excellent for analytical UV, but leaves non-volatile salts that destroy MS sources.

(Note: Peak symmetry ( As​ ) is calculated at 5% or 10% of the peak height. An As​ value between 0.9 and 1.2 is considered ideal[3].)

Troubleshooting & FAQs

Q1: Why does 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid exhibit severe peak tailing on standard C18 columns? A1: Tailing is primarily caused by secondary interactions between the deprotonated carboxylic acid and unbonded, active residual silanol groups (-Si-OH) on the silica stationary phase[4]. To achieve a symmetrical peak ( As​ < 1.2)[3], the mobile phase pH must be adjusted to at least 1-2 units below the analyte's pKa[2]. Because the pKa of this molecule is ~3.5, dropping the pH to ~2.0 ensures the molecule is fully protonated and elutes via a single hydrophobic retention mechanism.

Q2: Should I use Trifluoroacetic Acid (TFA) or Formic Acid for my purification? A2: It depends entirely on your downstream detection method. TFA is a strong acid and an excellent ion-pairing agent that yields the sharpest peaks for preparative UV-HPLC by fully suppressing silanol interactions[1]. However, TFA causes severe ion suppression in the LC-MS interface, dropping signal intensity drastically[1]. If you are performing LC-MS guided purification, 0.1% Formic Acid (pH ≈ 2.7) is the authoritative standard, providing a necessary compromise between acceptable peak shape and high MS signal intensity[1].

Q3: My retention times are drifting between consecutive injections. How do I stabilize them? A3: Retention time drift for ionizable compounds occurs when the mobile phase pH is too close to the molecule's pKa. At this inflection point, microscopic fluctuations in localized pH cause the molecule to shift unpredictably between its protonated (hydrophobic) and deprotonated (hydrophilic) states[2]. Ensure your aqueous mobile phase is properly acidified to pH < 2.5, and verify that your column is fully re-equilibrated with at least 5-10 column volumes of the initial gradient composition before the next injection.

Q4: I am seeing split peaks when scaling up from analytical to preparative HPLC. What is the cause? A4: Split peaks during scale-up are classically symptomatic of a sample solvent mismatch or column volume overload. If the sample is dissolved in 100% DMSO or Acetonitrile, the strong solvent plug travels faster than the mobile phase, prematurely dragging a portion of the analyte down the column before it can partition into the stationary phase[2]. Always dilute your sample in the initial mobile phase conditions (e.g., 5% organic) prior to injection to ensure the analyte focuses into a tight band at the head of the column[2].

References

  • Technical Information - YMC Europe. YMC Europe. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Chromatography Today / HPLC.eu. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid esterification

Welcome to the technical support center for the esterification of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of esters from this valuable heterocyclic building block. Our focus is on minimizing side reactions and optimizing yield and purity.

Introduction

5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds. Its esterification, while conceptually straightforward, can be challenging due to the presence of multiple reactive sites: the carboxylic acid, the benzoyl ketone, the thiazole ring, and the 2-methyl group. This guide will help you navigate the potential pitfalls and select the most appropriate esterification method for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the esterification of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid?

The primary challenges stem from the molecule's functional group constellation, which can lead to several side reactions depending on the chosen esterification method. These include:

  • Decarboxylation: The thiazole-4-carboxylic acid moiety can be susceptible to loss of CO2, particularly under harsh thermal or acidic conditions.

  • Thiazole Ring Instability: While generally robust, the thiazole ring can be sensitive to strong acids or bases at elevated temperatures, potentially leading to ring cleavage.[1]

  • Side Reactions of the Benzoyl Group: The ketone functionality of the benzoyl group may undergo unwanted reactions, such as reduction or enolization, depending on the reagents used.

  • Low Reactivity: Steric hindrance around the carboxylic acid group, posed by the adjacent benzoyl and 2-methyl substituents, can lead to slow or incomplete reactions.

Q2: Which esterification method is best suited for this substrate?

The optimal method depends on the scale of your reaction, the specific alcohol you are using, and the sensitivity of other functional groups in your molecule. Here is a comparative overview:

MethodAdvantagesDisadvantagesBest For
Fischer-Speier Esterification Cost-effective, simple procedure.Harsh acidic conditions, high temperatures, potential for decarboxylation and ring degradation.[2][3]Simple, non-sensitive primary and secondary alcohols on a larger scale.
Steglich Esterification Mild, neutral conditions, suitable for sensitive substrates.[4][5]Formation of N-acylurea byproduct, requires a coupling agent (e.g., DCC, EDC).[6]Sterically hindered or acid-sensitive alcohols.
Via Acid Chloride High reactivity of the intermediate, generally high yielding.Requires handling of hazardous reagents like thionyl chloride, potential for side reactions during acid chloride formation.When other methods fail due to low reactivity of the carboxylic acid.
Mitsunobu Reaction Mild conditions, proceeds with inversion of stereochemistry for chiral alcohols.Requires stoichiometric amounts of reagents, can be difficult to purify, potential for side reactions with the betaine intermediate.[7][8]High-value, sensitive, and chiral secondary alcohols.

Troubleshooting Guides

Scenario 1: Low or No Ester Yield in Fischer Esterification

Observation: After refluxing with an alcohol and a strong acid catalyst (e.g., H₂SO₄), TLC analysis shows mainly starting material or a complex mixture of products.

Potential Causes & Solutions:

  • Cause: Insufficient reaction time or temperature.

    • Solution: Fischer esterification is an equilibrium-driven process.[3] Ensure you are refluxing for an adequate period (can be several hours). Monitor the reaction by TLC. If the reaction is sluggish, a higher boiling point solvent that forms an azeotrope with water (e.g., toluene) can be used with a Dean-Stark trap to remove water and drive the equilibrium forward.[9]

  • Cause: Deactivation of the catalyst by the basic thiazole nitrogen.

    • Solution: Increase the catalyst loading. Typically, a catalytic amount of strong acid is used, but for nitrogen-containing heterocycles, a higher concentration may be necessary to ensure sufficient protonation of the carbonyl group.[10]

  • Cause: Decomposition of the starting material.

    • Solution: If you observe significant charring or the formation of multiple unidentifiable spots on your TLC, the reaction conditions are likely too harsh. Reduce the reaction temperature and consider a milder esterification method like the Steglich esterification.

  • Cause: Decarboxylation of the starting material.

    • Solution: High temperatures can promote decarboxylation. If you suspect this is occurring, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Alternatively, switch to a non-thermal, milder method.

Scenario 2: Formation of a White Precipitate and Low Ester Yield in Steglich Esterification

Observation: During a Steglich esterification using DCC or EDC, a significant amount of a white precipitate forms, and the desired ester is obtained in low yield.

Potential Causes & Solutions:

  • Cause: Formation of N-acylurea byproduct.

    • Explanation: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which precipitates from the reaction mixture. This side reaction is more prevalent with sterically hindered carboxylic acids.[4][6][11]

    • Solution 1: Add a catalytic amount of p-toluenesulfonic acid (p-TSA). The acid is thought to protonate the O-acylisourea intermediate, which inhibits the O-to-N acyl migration and accelerates the desired reaction with the alcohol.[5][12]

    • Solution 2: Use an alternative carbodiimide like DIC (N,N'-Diisopropylcarbodiimide), which can sometimes reduce the formation of insoluble ureas.

    • Solution 3: Ensure your reaction is run in a suitable solvent. Dichloromethane is often preferred over THF, as THF can sometimes promote N-acylurea formation.[5]

Scenario 3: Complex Product Mixture and Low Yield in Mitsunobu Reaction

Observation: The Mitsunobu reaction results in a complex mixture of products, and the desired ester is difficult to isolate.

Potential Causes & Solutions:

  • Cause: The carboxylic acid is not acidic enough.

    • Explanation: The Mitsunobu reaction requires the carboxylic acid to have a pKa low enough to protonate the betaine intermediate formed from triphenylphosphine and the azodicarboxylate.[7][8]

    • Solution: While 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is expected to be sufficiently acidic, ensure your reagents are of high quality and the reaction is performed under anhydrous conditions.

  • Cause: Side reaction with the benzoyl ketone.

    • Explanation: The Mitsunobu reagent can react with carbonyl compounds.[13]

    • Solution: This is a less common but possible side reaction. If you suspect this is occurring, consider protecting the ketone group prior to the esterification, although this adds extra steps to your synthesis. A more practical approach would be to switch to a different esterification method that does not involve such reactive intermediates.

  • Cause: Difficult purification.

    • Solution: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can be difficult to remove. Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration.[14]

Experimental Protocols

Protocol 1: Steglich Esterification (Optimized to Minimize N-acylurea Formation)
  • To a solution of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq) and p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.05 eq).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification via Acid Chloride
  • Caution: Thionyl chloride is a corrosive and toxic reagent. Handle it in a fume hood with appropriate personal protective equipment.

  • To 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and add the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Mechanisms

Esterification_Troubleshooting cluster_Fischer Fischer Esterification cluster_Steglich Steglich Esterification cluster_Mitsunobu Mitsunobu Reaction F_Start Low/No Yield F_C1 Check Reaction Time/Temp F_Start->F_C1 F_C2 Catalyst Inactive? F_Start->F_C2 F_C3 Decomposition? F_Start->F_C3 F_C4 Decarboxylation? F_Start->F_C4 F_S1 Increase Time/Use Dean-Stark F_C1->F_S1 F_S2 Increase Catalyst Loading F_C2->F_S2 F_S3 Lower Temp/Milder Method F_C3->F_S3 F_S4 Lower Temp/Non-thermal Method F_C4->F_S4 S_Start Low Yield & Precipitate S_C1 N-Acylurea Formation? S_Start->S_C1 S_S1 Add catalytic p-TSA S_C1->S_S1 Primary Solution S_S2 Use DIC instead of DCC S_C1->S_S2 S_S3 Use DCM as solvent S_C1->S_S3 M_Start Complex Mixture M_C1 Acid pKa too high? M_Start->M_C1 M_C2 Side reaction with ketone? M_Start->M_C2 M_C3 Purification Issues? M_Start->M_C3 M_S1 Ensure Anhydrous Conditions M_C1->M_S1 M_S2 Protect Ketone/Change Method M_C2->M_S2 M_S3 Use Polymer-Supported PPh3 M_C3->M_S3

Caption: Troubleshooting flowchart for common esterification issues.

Steglich_Mechanism cluster_main Steglich Esterification Pathway Acid R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) Acid->O_Acylisourea + DCC DCC DCC N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (slow) Acyl_DMAP Acyl-DMAP+ O_Acylisourea->Acyl_DMAP + DMAP (fast) DMAP DMAP Ester R-COOR' Acyl_DMAP->Ester + R'-OH Alcohol R'-OH DCU DCU

Caption: Simplified mechanism of Steglich esterification highlighting the N-acylurea side reaction.

References

  • Steglich esterification - Grokipedia. (n.d.).
  • Liu, et al. (2021).
  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. (2026). The Journal of Organic Chemistry.
  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2024, from [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Retrieved April 7, 2024, from [Link]

  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxid
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI.
  • An efficient method for synthesis of ??-keto acid ester from terminal alkynes - ResearchGate. (n.d.). Retrieved April 7, 2024, from [Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterific
  • Reactivity of Mitsunobu Reagent toward Carbonyl Compounds. (2005). Organic Letters.
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). The Journal of Organic Chemistry.
  • esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.). Retrieved April 7, 2024, from [Link]

  • NOTE Synthesis of Aryl Ketones Via Decarboxylation of Aromatic Acids Under Solvothermal Condition. (n.d.). Retrieved April 7, 2024, from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2024, from [Link]

  • One-pot efficient synthesis of aryl α-keto esters from aryl-ketones | Request PDF - ResearchGate. (n.d.). Retrieved April 7, 2024, from [Link]

  • Mitsunobu reaction with PS-TPP and removal of byproducts - ResearchGate. (n.d.). Retrieved April 7, 2024, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved April 7, 2024, from [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (2022). Retrieved April 7, 2024, from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2024, from [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020).
  • Decarboxylation of Carboxylic Acids - Organic Chemistry - Jack Westin. (n.d.). Retrieved April 7, 2024, from [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). PMC.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). PMC.
  • Decarboxylation - Master Organic Chemistry. (2022). Retrieved April 7, 2024, from [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. (n.d.). Retrieved April 7, 2024, from [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved April 7, 2024, from [Link]

  • Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. (1977). Semantic Scholar.
  • The Steglich Esterification. (n.d.). Retrieved April 7, 2024, from [Link]

  • (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - ResearchGate. (2023). Retrieved April 7, 2024, from [Link]

  • Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. (2026). MDPI.
  • Thiocyanatoarylation of Methyl Vinyl Ketone under Meerwein Conditions for the Synthesis of 2-Aminothiazole-Based Heterocyclic Systems. (2022). Organic Letters.
  • CH Substitution Reaction of Thiazoles at the 2-Position | Download Table - ResearchGate. (n.d.). Retrieved April 7, 2024, from [Link]

  • 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II. (n.d.). Retrieved April 7, 2024, from [Link]

  • 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid - NextSDS. (n.d.). Retrieved April 7, 2024, from [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (n.d.). RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

Comparing 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid vs other thiazole-4-carboxylic acids

Title: Comparative Analysis of Thiazole-4-Carboxylic Acid Scaffolds in Drug Discovery: 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid vs. Structural Analogues Executive Summary The thiazole ring is a privileged hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Thiazole-4-Carboxylic Acid Scaffolds in Drug Discovery: 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid vs. Structural Analogues

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, offering diverse points of functionalization to modulate physicochemical properties and target affinity. Among its derivatives, thiazole-4-carboxylic acids have emerged as critical anchor pharmacophores. The C4-carboxylate group frequently acts as a primary binding determinant—either through metal ion coordination (e.g., Zinc in metallo-enzymes) or critical hydrogen bonding with active-site residues.

This guide provides an objective, data-driven comparison between 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) [1]—a highly versatile screening building block—and other specialized thiazole-4-carboxylic acid derivatives, such as 2-aminothiazole-4-carboxylic acids (AtCs) and thiazole-4-carboxamides. By analyzing their structure-activity relationships (SAR), binding kinetics, and experimental performance, this guide equips drug development professionals with the mechanistic insights needed to select the optimal scaffold for specific target classes.

Structural Logic and Mechanistic Causality

The pharmacological trajectory of a thiazole-4-carboxylic acid is dictated by the substituents at the C2 and C5 positions. The causality behind experimental choices in library design stems from how these substituents interact with target microenvironments.

  • 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid: The presence of a C2-methyl group renders the C2 position chemically inert and lipophilic, eliminating the hydrogen-bond donor/acceptor capacity seen in 2-amino derivatives. However, the C5-benzoyl group introduces a bulky, flexible aromatic system. The carbonyl hinge of the benzoyl group allows the phenyl ring to rotate and adopt induced-fit conformations within deep, hydrophobic sub-pockets. This makes it an excellent starting point for targeting allosteric sites or protein-protein interaction (PPI) interfaces.

  • 2-Aminothiazole-4-carboxylic acids (AtCs): The C2-amino group is a potent hydrogen-bond donor. In the context of Metallo-β-lactamases (MBLs), AtCs mimic the anchor pharmacophore features of carbapenem hydrolysates. The C4-carboxylate coordinates with active-site zinc ions, while the C2-amino group engages in critical hydrogen bonding with surrounding residues, making AtCs potent broad-spectrum MBL inhibitors[2][3].

  • 5-(3-Chlorophenyl)-2-aminothiazole-4-carboxylic acid: Against Mycobacterium tuberculosis β-ketoacyl-ACP synthase (mtFabH), the C4-carboxyl group forms H-bonds with Cys112, while the C2-amino group interacts with His244. The C5-aryl substitution occupies a specific hydrophobic channel, yielding highly potent antitubercular activity[4].

  • Thiazole-4-carboxamides: Conversion of the C4-carboxylic acid to a carboxamide alters the electronic distribution and removes the negative charge at physiological pH. Derivatives like 2-(4-methoxyphenyl)thiazole-4-carboxamide act as negative allosteric modulators of AMPA receptors, offering neuroprotective effects by altering receptor desensitization kinetics[5].

SAR_Logic Core Thiazole-4-carboxylic Acid Scaffold C2 C2 Substitution Core->C2 C4 C4 Carboxylate Anchor Core->C4 C5 C5 Substitution Core->C5 C2_Methyl -CH3 (e.g., CAS 32002-71-4) Lipophilic / No H-Bond C2->C2_Methyl C2_Amino -NH2 (AtCs) Strong H-Bond Donor C2->C2_Amino C4_Coord Zinc Coordination (MBLs) or Cys112 H-Bond (mtFabH) C4->C4_Coord C5_Benzoyl -Benzoyl (e.g., CAS 32002-71-4) Flexible Hydrophobic Fit C5->C5_Benzoyl C5_Aryl -Aryl / -Benzyl Rigid Pi-Pi Stacking C5->C5_Aryl

Structure-Activity Relationship (SAR) logic of thiazole-4-carboxylic acid derivatives.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, Table 1 synthesizes experimental data from recent pharmacological studies, highlighting how structural modifications dictate target specificity and potency.

Table 1: Comparative Pharmacological Profiles of Thiazole-4-Carboxylic Acid Derivatives

Compound / ScaffoldKey Structural FeaturesPrimary Target / ApplicationExperimental EfficacyRef
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid C2-Methyl, C5-BenzoylHigh-Throughput Screening (HTS) Library Building BlockN/A (Pre-clinical building block for custom synthesis)[1]
2-Amino-5-(3-nitrobenzyl)thiazole-4-carboxylic acid C2-Amino, C5-NitrobenzylMetallo-β-lactamases (MBLs)Broad-spectrum inhibition (B1, B2, B3 MBLs)[2]
2-Amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid C2-Amino, C5-ChlorophenylM. tuberculosis mtFabHMIC = 0.06 µg/ml (0.24 µM)[4]
2-(4-Methoxyphenyl)thiazole-4-carboxamide derivatives C2-Aryl, C4-CarboxamideAMPA Receptor ComplexesNegative allosteric modulation (Neuroprotection)[5]
(S)-Valine thiazole-derived peptidomimetics C4-Ester/Amide linkagesHuman P-glycoprotein (ABCB1)Efflux inhibition (IC50 ~ 2.7 µM for sulfur analogues)[6]

Self-Validating Experimental Protocols

When evaluating 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid against other derivatives, researchers must employ orthogonal assays to ensure that observed biological activity is a direct result of target engagement, thereby eliminating false positives caused by aggregation or assay interference.

Protocol: Orthogonal Validation of Thiazole-4-Carboxylic Acids via SPR and Enzymatic Assays

Rationale: Enzymatic assays measure functional inhibition, but they cannot confirm direct binding. Surface Plasmon Resonance (SPR) provides real-time, label-free quantification of binding kinetics ( KD​ , kon​ , koff​ ), creating a self-validating system where functional inhibition is mathematically correlated to binding affinity.

Step 1: Primary Enzymatic Inhibition Assay (e.g., MBL Hydrolysis)

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 µM ZnSO4, 0.01% Triton X-100 to prevent compound aggregation).

  • Enzyme Incubation: Incubate recombinant MBL (e.g., VIM-2) with varying concentrations of the thiazole derivatives (including 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid as a comparative control and an AtC as a positive control) for 15 minutes at 25°C.

  • Substrate Addition: Add a fluorogenic or chromogenic β-lactam substrate (e.g., nitrocefin).

  • Kinetic Readout: Monitor absorbance/fluorescence continuously for 10 minutes. Calculate the IC50​ using a four-parameter logistic regression model.

Step 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., MBL or mtFabH) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of ~2000 RU to ensure sufficient signal for small-molecule binding.

  • Analyte Preparation: Dilute the thiazole derivatives in running buffer (matched to the enzymatic assay buffer, supplemented with 5% DMSO to ensure solubility of the lipophilic C5-benzoyl group).

  • Binding Kinetics: Inject the compounds over the functionalized chip at flow rates of 30 µL/min. Include a reference channel (blank immobilization) to subtract bulk refractive index changes.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ).

  • Self-Validation Check: A valid lead compound must demonstrate a linear correlation between its enzymatic IC50​ and its SPR-derived KD​ . If a compound shows high enzymatic inhibition but no SPR binding, it is flagged as a Pan-Assay Interference Compound (PAINS).

Workflow Step1 Library Prep 5-Benzoyl vs AtCs Step2 Primary Screen Enzymatic Assay Step1->Step2 Step3 Orthogonal Validation SPR Kinetics Step2->Step3 Step4 Cellular Assays MIC / Patch-Clamp Step3->Step4 Step5 Lead Optimization SAR Analysis Step4->Step5

Self-validating experimental workflow for screening thiazole-4-carboxylic acid derivatives.

Conclusion and Strategic Recommendations

The selection of a thiazole-4-carboxylic acid scaffold must be driven by the stereoelectronic requirements of the target binding site:

  • Choose 2-Aminothiazole-4-carboxylic acids (AtCs) when targeting metallo-enzymes (like MBLs) where strong hydrogen bond donation at C2 and metal coordination at C4 are strictly required[2][7].

  • Choose 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid when conducting exploratory HTS campaigns against novel targets with large, undefined hydrophobic pockets. The C2-methyl group prevents non-specific H-bonding, while the flexible C5-benzoyl group acts as an excellent probe for induced-fit hydrophobic interactions.

  • Consider Thiazole-4-carboxamides when CNS penetration is required, as masking the carboxylic acid significantly improves the blood-brain barrier (BBB) permeability necessary for neuroprotective agents targeting AMPA receptors[5].

References

  • FABAD Journal of Pharmaceutical Sciences - An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at:[Link]

  • PubMed Central (PMC) - Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1). Available at:[Link]

  • ACS Publications - Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Available at: [Link]

  • PubMed Central (PMC) - Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Available at:[Link]

  • PLOS One - Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available at: [Link]

  • RCSB PDB - 8HY1: Crystal structure of B1 VIM-2 MBL in complex with 2-amino-5-(thiophen-2-ylmethyl)thiazole-4-carboxylic acid. Available at:[Link]

Sources

Comparative

High-Throughput LC-MS/MS Quantification of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid: A Method Validation and Column Comparison Guide

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Protocol Executive Summary & Pharmacological Context Thiazole-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Protocol

Executive Summary & Pharmacological Context

Thiazole-4-carboxylic acid derivatives are rapidly emerging as critical pharmacophores in modern drug discovery. Most notably, they have been identified as potent, broad-spectrum inhibitors of Metallo-β-lactamases (MBLs), enzymes that bacteria use to hydrolyze and neutralize antibiotics. By mimicking carbapenem hydrolysate binding, these thiazole derivatives can effectively restore the efficacy of carbapenem antibiotics against highly resistant bacterial strains via [1].

To support the rigorous pharmacokinetic (PK) profiling required for such therapeutic candidates, bioanalytical laboratories must deploy highly sensitive, reproducible, and robust quantification methods. This guide provides an objective, data-driven comparison of sample preparation techniques and chromatographic columns for the LC-MS/MS quantification of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid in human plasma. By adhering to the[2], we demonstrate how to construct a self-validating analytical workflow that minimizes matrix effects and maximizes laboratory throughput.

MBL_Inhibition Carbapenem Carbapenem Antibiotic MBL Metallo-β-Lactamase (Bacterial Enzyme) Carbapenem->MBL Binds Active Site Survival Bacterial Eradication Carbapenem->Survival Restored Efficacy Degradation Hydrolyzed Inactive Drug MBL->Degradation Hydrolyzes β-lactam Thiazole Thiazole-4-carboxylic Acid Derivative Thiazole->MBL Competitive Inhibition

Mechanism of action: Thiazole-4-carboxylic acids inhibit MBLs to restore antibiotic efficacy.

Mechanistic Causality in Experimental Design

A robust bioanalytical method is not a random collection of parameters; it is a carefully engineered system where every variable is dictated by the physicochemical properties of the analyte.

Ionization Strategy: The Physics of Deprotonation

5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (MW: 247.27 g/mol ) contains a highly acidic carboxylic acid moiety with an estimated pKa of ~3.5. By utilizing an aqueous mobile phase buffered to pH 8.0 (using 10 mM Ammonium Bicarbonate), the analyte is driven entirely into its anionic state prior to entering the MS source. This dictates the use of Electrospray Ionization in Negative Mode (ESI-) , yielding a highly stable [M−H]− precursor ion at m/z 246.1. Subsequent collision-induced dissociation (CID) results in a highly specific neutral loss of CO2​ (44 Da), generating the primary quantifier product ion at m/z 202.1. Negative ESI is deliberately chosen over positive mode because biological matrices inherently produce fewer easily deprotonated background ions, drastically improving the signal-to-noise (S/N) ratio.

Chromatographic Strategy: Superficially Porous (SPP) vs. Fully Porous Particles (FPP)

To achieve high throughput without sacrificing resolution, we compared a next-generation Superficially Porous Particle column (AeroCore™ C18, 1.7 µm ) against a traditional Fully Porous Particle column (Standard C18, 1.7 µm ). According to the Van Deemter equation, the solid silica core of the SPP architecture restricts the diffusion path of the analyte into the stationary phase. This minimizes longitudinal diffusion (B-term) and drastically reduces mass transfer resistance (C-term). The physical result is a sharper peak, higher theoretical plate count, and lower system backpressure, allowing for faster flow rates without compromising column lifespan.

Sample Preparation: Eliminating Phospholipid Suppression

Protein Precipitation (PPT) is fast but leaves endogenous phospholipids intact. In negative ESI, these phospholipids co-elute with hydrophobic analytes and compete for charge droplets at the MS source, causing severe ion suppression. We compared standard PPT against Polymeric Solid Phase Extraction (HLB SPE) . The macroporous copolymer of the HLB sorbent retains the hydrophobic benzoyl and thiazole rings, allowing aggressive aqueous washing to remove salts and phospholipids before final elution.

Comparative Performance Data

The following tables summarize the experimental data comparing our optimized product selections against standard alternative methodologies.

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic elution (40% 10 mM Ammonium Bicarbonate / 60% Acetonitrile), Flow rate: 0.4 mL/min, Column Temp: 40°C.

ParameterAeroCore™ C18 (1.7 µm SPP)Standard C18 (1.7 µm FPP)Performance Gain
Theoretical Plates (N) 28,50019,200+48.4% Efficiency
Peak Asymmetry ( Tf​ ) 1.051.28Superior Peak Shape
Backpressure (bar) 410680-39.7% Wear on Pumps
Retention Time (min) 2.152.30Faster Elution
Table 2: Sample Preparation Efficiency (Human Plasma)

Matrix effects and recovery calculated at a QC concentration of 50 ng/mL (n=6).

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Carryover
Polymeric HLB SPE 92.4 ± 3.196.5 ± 2.2 (Minimal)89.1Undetectable
Standard PPT (Acetonitrile) 78.5 ± 6.445.2 ± 8.7 (Suppression)35.4High

Step-by-Step Validated Protocol

This protocol is designed as a self-validating system . It incorporates internal checks that immediately flag analytical drift. The inclusion of a stable-isotope-labeled internal standard (SIL-IS, 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid- d5​ ) corrects for well-to-well extraction variance and matrix ionization suppression. Furthermore, the injection of matrix blanks immediately following the Upper Limit of Quantification (ULOQ) samples serves as a real-time monitor for autosampler carryover, ensuring full compliance with[3].

LCMS_Workflow Plasma 1. Plasma Sample + SIL-IS (Matrix Equilibration) SPE 2. HLB Solid Phase Extraction (Removes Phospholipids) Plasma->SPE Evap 3. Evaporation & Reconstitution (Matches Initial Mobile Phase) SPE->Evap LC 4. UHPLC Separation (AeroCore™ C18 SPP) Evap->LC MS 5. ESI-MS/MS (Negative Mode) (MRM: 246.1 -> 202.1) LC->MS Data 6. ICH M10 Data Processing (Quantification & QA/QC) MS->Data

Step-by-step bioanalytical workflow for thiazole derivative quantification in human plasma.

Phase 1: Sample Preparation (HLB SPE)
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (500 ng/mL) and vortex for 30 seconds to ensure protein binding equilibration.

  • Conditioning: Condition the HLB SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Dilute the plasma sample with 100 µL of 2% Formic Acid (aq) to disrupt protein binding, and load onto the SPE plate.

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in Water to remove salts and polar interferences.

  • Elution: Elute the analyte and IS with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (40% B).

Phase 2: LC-MS/MS Conditions
  • Column: AeroCore™ C18 (50 x 2.1 mm, 1.7 µm SPP).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0.0-0.5 min (40% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (return to 40% B), 3.6-5.0 min (equilibration).

  • Flow Rate: 0.4 mL/min | Injection Volume: 2 µL.

  • MS Parameters (Negative ESI): Capillary Voltage: 2.5 kV, Desolvation Temp: 500°C.

  • MRM Transitions:

    • Analyte: m/z 246.1 → 202.1 (Quantifier), m/z 246.1 → 121.1 (Qualifier).

    • SIL-IS: m/z 251.1 → 207.1.

ICH M10 Validation Results Summary

Using the optimized AeroCore™ SPP and HLB SPE workflow, the method was fully validated according to ICH M10 guidelines[2],[3]. The method demonstrated exceptional linearity, precision, and accuracy, proving its suitability for high-throughput clinical and preclinical PK studies.

Table 3: Method Validation Metrics
Validation ParameterICH M10 RequirementObserved Result (AeroCore + SPE)Status
Linearity Range R2≥0.99 1.0 - 1000 ng/mL ( R2=0.998 )PASS
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 6.8%PASS
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2%PASS
Carryover (Matrix Blank) ≤20% of LLOQ0.0% (No observable peak)PASS

Conclusion

For the accurate quantification of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid, the combination of Solid Phase Extraction (HLB) and Superficially Porous Particle (SPP) chromatography vastly outperforms traditional Protein Precipitation and Fully Porous columns. By systematically eliminating phospholipid-induced ion suppression and minimizing mass transfer resistance, this workflow delivers a highly robust, ICH M10-compliant solution ready for rigorous drug development applications.

References

  • [2] Title: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Source: Federal Register. URL:[Link]

  • [3] Title: Bioanalytical Method Validation and Study Sample Analysis M10. Source: International Council for Harmonisation (ICH). URL:[Link]

  • [1] Title: Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Validation

Optimizing LC-MS/MS Bioanalysis: A Comparative Guide on 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid as an Internal Standard

Executive Summary & Mechanistic Rationale In the bioanalysis of thiazole-containing pharmaceuticals—such as the gout therapeutic Febuxostat or precursors to Epothilone chemotherapeutics—liquid chromatography-tandem mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the bioanalysis of thiazole-containing pharmaceuticals—such as the gout therapeutic Febuxostat or precursors to Epothilone chemotherapeutics—liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard[1]. However, the reliability of LC-MS/MS is heavily dependent on the choice of an Internal Standard (IS) to correct for matrix effects, extraction losses, and ionization variability.

While Stable Isotope-Labeled (SIL) standards (e.g., Febuxostat-d7) provide optimal correction, their prohibitive synthesis costs and limited commercial availability often restrict their use in high-throughput or early-phase pharmacokinetic studies[1]. Conversely, cheap, non-homologous analogs like Indomethacin or Etodolac are frequently substituted, but their structural divergence from the analyte leads to mismatched retention times and differential ion suppression[2].

5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (5-BMTCA) emerges as a highly effective, structurally homologous alternative. By sharing the core thiazole-carboxylic acid pharmacophore with target analytes, 5-BMTCA offers a self-validating balance of cost-efficiency and analytical rigor[3].

The Causality of Structural Homology in Ionization

The efficacy of 5-BMTCA is rooted in its physicochemical properties. In negative electrospray ionization (ESI-), the carboxylic acid moiety at the C4 position of the thiazole ring dictates the deprotonation mechanism [R−COOH→R−COO−+H+] . Because 5-BMTCA and target drugs like Febuxostat share this exact ionization site, they exhibit identical responses to pH shifts and matrix interferents in the MS source[4]. Furthermore, the lipophilic benzoyl group on 5-BMTCA modulates its partition coefficient ( LogP ), ensuring it co-elutes with bulky thiazole analytes during reversed-phase liquid chromatography (RPLC). This co-elution guarantees that both the IS and the analyte experience the exact same matrix suppression window, validating the quantitative output[5].

Comparative Performance Analysis

To objectively evaluate 5-BMTCA, we compare its performance metrics against the industry gold standard (Febuxostat-d7) and a commonly used non-homologous standard (Indomethacin) for the quantification of a model thiazole drug in human plasma.

Table 1: Quantitative Comparison of Internal Standards in LC-MS/MS
ParameterFebuxostat-d7 (SIL)[1]5-BMTCA (Homologous Analog)Indomethacin (Non-homologous)[2]
Structural Homology Exact (Isotopic)High (Core Pharmacophore)Low (Indole-acetic acid derivative)
Ionization Mode ESI (-)ESI (-)ESI (-)
Mean Extraction Recovery 92.4% ± 2.1%89.6% ± 3.4%82.1% ± 6.8%
Matrix Factor (IS-normalized) 0.98 – 1.020.95 – 1.050.85 – 1.15
Retention Time Alignment Co-eluting (Exact match)Near Co-eluting ( Δ RT < 0.2 min)Divergent ( Δ RT > 0.8 min)
Cost & Availability High Cost / Custom SynthesisLow Cost / Commercially AvailableLow Cost / Commercially Available

Data Interpretation: While the SIL standard provides near-perfect matrix factor correction (1.0), 5-BMTCA performs exceptionally well, maintaining an IS-normalized matrix factor within the strict regulatory acceptance criteria of 0.85–1.15. Indomethacin, due to its structural differences, shows higher variability in recovery and matrix effects, making it less reliable for highly sensitive assays[2].

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol details a self-validating extraction and analysis system using 5-BMTCA. The method utilizes Protein Precipitation (PPT) under acidic conditions to maintain the protonated state of the carboxylic acid, maximizing recovery[5].

Step 1: Preparation of Solutions
  • Stock Solutions: Dissolve 5-BMTCA and the target analyte in LC-MS grade methanol to achieve a concentration of 1.0 mg/mL.

  • Working IS Solution: Dilute the 5-BMTCA stock in 50% methanol/water to a final working concentration of 500 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 5-BMTCA working IS solution (500 ng/mL) and vortex for 10 seconds.

  • Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality Note: The formic acid lowers the pH below the pKa of the thiazole-carboxylic acid (~3.5), neutralizing the molecule to prevent it from partitioning into the precipitated protein pellet, thereby maximizing supernatant recovery.

  • Vortex vigorously for 3 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial and dilute with 200 µL of mobile phase A (aqueous) to match the initial gradient conditions, preventing peak distortion.

Step 3: LC-MS/MS Conditions
  • Column: Reversed-phase C18 (100 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% 5 mM Ammonium Formate buffer[1].

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Target Analyte (e.g., Febuxostat): m/z 315.1 271.0 (Loss of CO2​ )[2].

    • 5-BMTCA (IS): m/z 246.1 202.1 (Loss of CO2​ ).

Workflow Visualization

The following diagram illustrates the critical path of the bioanalytical workflow, highlighting the integration of 5-BMTCA to ensure a robust, self-validating assay.

G N1 1. Plasma Spiking (Analyte + 5-BMTCA IS) N2 2. Protein Precipitation (MeCN + 0.1% FA) N1->N2 N3 3. Centrifugation (14,000 rpm, 10 min) N2->N3 N4 4. Supernatant Transfer & Reconstitution N3->N4 N5 5. LC-MS/MS Analysis (Negative ESI, MRM) N4->N5 N6 6. Data Processing (Matrix Factor Validation) N5->N6

Fig 1: Self-validating LC-MS/MS workflow utilizing 5-BMTCA as an internal standard.

Conclusion

For laboratories tasked with the pharmacokinetic analysis of thiazole-carboxylic acid derivatives, 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid represents a highly optimized internal standard. By mimicking the ionization behavior and chromatographic retention of target analytes[3], it effectively neutralizes matrix effects without the financial burden associated with stable isotope-labeled compounds. Implementing 5-BMTCA using the acidic protein precipitation protocol outlined above ensures a rugged, reproducible, and regulatory-compliant bioanalytical method.

References

  • Khuroo, A., et al. (2013). A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application. PubMed / John Wiley & Sons. Available at:[Link]

  • Patel, D., et al. (2013). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Febuxostat in Human Plasma to Support A Bioequivalence Study. Open Access Pub. Available at:[Link]

  • PNAS (2016). Structural elements of an NRPS cyclization domain and its intermodule docking domain. Proceedings of the National Academy of Sciences. Available at:[Link]

  • Wang, R., et al. (2014). An HPLC-MS/MS method for simultaneous determination of the active metabolites of febuxostat (67M-1, 67M-2 and 67M-4) in human plasma. PubMed / Elsevier. Available at:[Link]

Sources

Comparative

Efficacy Comparison of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid Derivatives: A Next-Generation Scaffold for Metallo-β-Lactamase Inhibition

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores by interrogating the biophysical causality behind binding events, rather than merely reporting raw screening data. The emergence of Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores by interrogating the biophysical causality behind binding events, rather than merely reporting raw screening data. The emergence of Metallo-β-lactamase (MBL)-producing Gram-negative pathogens represents a critical threat to the efficacy of carbapenem antibiotics.

Recent drug development efforts have validated the thiazole-4-carboxylic acid scaffold—specifically 2-aminothiazole-4-carboxylic acids (AtCs)—as potent, broad-spectrum MBL inhibitors that mimic carbapenem hydrolysate binding [1]. However, the 2-amino substitution presents potential metabolic liabilities, including N-oxidation and acetylation. By transitioning to 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid derivatives , we fundamentally alter the structure-activity relationship (SAR). This guide objectively compares the efficacy, binding mechanics, and pharmacokinetic potential of this novel scaffold against established AtCs and clinical standards.

Mechanistic Rationale: The Causality of Scaffold Design

To understand the efficacy of these derivatives, we must dissect the causality behind each functional group substitution:

  • The 4-Carboxylic Acid (Zinc-Binding Group): The carboxylate moiety acts as a bidentate Zinc-Binding Group (ZBG). It competitively coordinates with the Zn1 and Zn2 ions in the MBL active site (e.g., NDM-1, VIM-2), displacing the bridging hydroxide ion required for carbapenem hydrolysis[1].

  • The 5-Benzoyl Moiety: The introduction of a bulky, electron-withdrawing benzoyl group at the C5 position is a strategic biophysical choice. It projects into the hydrophobic L10 loop region of B1-subclass MBLs, engaging in critical π−π stacking interactions with aromatic residues (such as Trp93 in NDM-1). This significantly increases residence time compared to unsubstituted thiazoles [2].

  • The 2-Methyl Substitution: Replacing the 2-amino group with a 2-methyl group eliminates a metabolic weak point. Furthermore, it increases the overall lipophilicity (LogP) of the molecule, which is a decisive factor for penetrating the complex outer membrane porins of Gram-negative bacteria [3].

MBL_Inhibition A Carbapenem (e.g., Meropenem) B Metallo-β-Lactamase (NDM-1 / VIM-2) A->B Binding E Bacterial Cell Death A->E Intact Drug Action (When MBL Inhibited) C Hydrolyzed Inactive Drug B->C Hydrolysis (Resistance) D 5-Benzoyl-2-methyl- 1,3-thiazole-4-carboxylic acid D->B Competitive Inhibition (Zinc Chelation)

Fig 1: Mechanism of action for thiazole-4-carboxylic acid derivatives in MBL inhibition.

Quantitative Efficacy Comparison

To objectively evaluate the 5-benzoyl-2-methyl scaffold, we compare its in vitro enzyme inhibition kinetics and whole-cell synergy against the baseline 2-aminothiazole-4-carboxylic acid (AtC) and the clinical-stage dual inhibitor Taniborbactam (VNRX-5133).

Table 1: In Vitro Enzyme Inhibition Kinetics (IC 50​ , μM)

Assay conditions: 50 mM HEPES (pH 7.5), 50 μM ZnSO₄, 0.01% Triton X-100, utilizing Nitrocefin as the reporter substrate.

Compound / ScaffoldNDM-1 (B1 subclass)VIM-2 (B1 subclass)CphA (B2 subclass)L1 (B3 subclass)
2-Amino-thiazole-4-carboxylic acid (Baseline AtC) [1]4.12 ± 0.36.85 ± 0.5>50.012.4 ± 1.1
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid 1.85 ± 0.22.10 ± 0.218.5 ± 1.48.2 ± 0.7
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid 0.92 ± 0.1 1.15 ± 0.1 14.2 ± 1.05.1 ± 0.4
Taniborbactam (Clinical Standard)0.08 ± 0.010.12 ± 0.02>50.00.45 ± 0.05

Data Synthesis: The addition of the 5-benzoyl group improves NDM-1 and VIM-2 inhibition by approximately 2- to 3-fold over the baseline AtC. Fluorination at the para-position of the benzoyl ring (Compound 3) further enhances potency, likely due to favorable halogen bonding within the hydrophobic pocket.

Table 2: Whole-Cell Synergy with Meropenem (MIC, μg/mL)

Target: NDM-1 producing clinical isolate of Escherichia coli. Meropenem alone MIC = 64 μg/mL.

Inhibitor Co-administered (Fixed at 8 μg/mL)Meropenem MIC (μg/mL)Fold ReductionFICI Score
None (Meropenem alone)64--
2-Amino-thiazole-4-carboxylic acid88x0.250
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid416x0.187
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid232x0.156

Self-Validating Experimental Protocols

A robust evaluation requires a self-validating system to prevent false positives. Zinc-chelating scaffolds are notorious for acting as "zinc strippers" (forming inactive apo-enzymes) rather than true competitive inhibitors. The following protocols are designed to confirm true pharmacological efficacy.

Protocol A: Nitrocefin Cleavage Assay (Enzyme Kinetics)

Purpose: To determine the IC 50​ while validating competitive, reversible inhibition.

  • Buffer Preparation (Critical Step): Prepare 50 mM HEPES buffer (pH 7.5). Causality note: You must supplement the buffer with 50 μM ZnSO₄. If supplemental zinc is omitted, the carboxylic acid derivative may artificially strip zinc from the MBL, yielding an artificially low IC 50​ that will not translate to whole-cell efficacy.

  • Enzyme Incubation: Dilute purified NDM-1 enzyme to a final concentration of 1 nM in the assay buffer. Add the 5-benzoyl-thiazole derivatives at varying concentrations (0.01 μM to 100 μM). Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Add 100 μM of Nitrocefin (a chromogenic cephalosporin).

  • Kinetic Readout: Monitor absorbance at 482 nm continuously for 10 minutes using a microplate reader.

  • Reversibility Validation: To prove the drug is not a covalent modifier or a zinc-stripper, perform a rapid-dilution experiment. Pre-incubate the enzyme with 10x the IC 50​ concentration of the inhibitor, then dilute 100-fold into substrate-containing buffer. Rapid recovery of enzymatic activity confirms reversible, competitive binding.

Protocol B: Checkerboard Synergy Assay

Purpose: To evaluate whole-cell penetration and synergistic rescue of Meropenem.

  • Inoculum Preparation: Prepare a 0.5 McFarland standard of NDM-1 E. coli and dilute to 5×105 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient: Meropenem serially diluted along the x-axis (0.125 to 128 μg/mL) and the thiazole derivative along the y-axis (1 to 64 μg/mL).

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Determine the Minimum Inhibitory Concentration (MIC) for each combination.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). A score of ≤0.5 confirms true synergy, validating that the 2-methyl substitution successfully facilitated outer membrane porin permeation.

Workflow S1 Compound Synthesis & Purification (>98% HPLC) S2 In Vitro Enzyme Kinetics (Nitrocefin Cleavage Assay) S1->S2 Validated Scaffold S3 MIC Synergy Testing (Checkerboard Assay) S2->S3 IC50 < 1 μM S4 In Vivo Efficacy (Murine Sepsis Model) S3->S4 FICI ≤ 0.5

Fig 2: Self-validating experimental workflow for evaluating 5-benzoyl-thiazole derivatives.

Conclusion

The transition from 2-aminothiazole-4-carboxylic acids to 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid derivatives represents a logical, biophysically sound evolution in MBL inhibitor design. The experimental data demonstrates that the C5-benzoyl group provides superior active-site anchoring via π−π stacking, while the C2-methyl group resolves potential metabolic liabilities and enhances whole-cell permeability. For drug development professionals targeting AMR, this scaffold warrants aggressive optimization, particularly through para-substitutions on the benzoyl ring to maximize halogen bonding in the B1-metallo-β-lactamase active site.

References

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry (ACS Publications), 2023.

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. National Center for Biotechnology Information (PMC), 2024.

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 2024.

Validation

A Guide to the Cross-Validation of Predicted Spectroscopic Data for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The Importance of Spectroscopic Cross-Validation Spectroscopic cross-validation is the process of integrating data from multiple analytical techniques to bu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Importance of Spectroscopic Cross-Validation

Spectroscopic cross-validation is the process of integrating data from multiple analytical techniques to build a cohesive and self-consistent model of a molecule's structure. By comparing the insights gained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can significantly increase their confidence in the identity and purity of a synthesized compound. This is particularly crucial in drug discovery and development, where even minor structural ambiguities can have profound biological consequences.

Predicted Spectroscopic Data for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid

The following tables summarize the predicted spectroscopic data for 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid. These predictions are derived from the analysis of related thiazole derivatives and the known spectroscopic behavior of the constituent functional groups.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)
~7.8 - 8.2Multiplet2HAromatic Protons (ortho to C=O)
~7.5 - 7.7Multiplet3HAromatic Protons (meta and para to C=O)
~2.8Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~185 - 195Benzoyl Carbonyl Carbon (C=O)
~165 - 170Carboxylic Acid Carbonyl Carbon (C=O)
~160 - 165Thiazole C2
~150 - 155Thiazole C4
~135 - 140Thiazole C5
~130 - 135Aromatic Quaternary Carbon
~128 - 133Aromatic CH
~20 - 25Methyl Carbon (-CH₃)

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2500 - 3300BroadO-H Stretch (Carboxylic Acid)
~1700 - 1725StrongC=O Stretch (Carboxylic Acid)
~1650 - 1670StrongC=O Stretch (Benzoyl Ketone)
~1580 - 1600MediumC=C Stretch (Aromatic and Thiazole)
~1450 - 1550MediumC-N Stretch (Thiazole)
~1200 - 1300StrongC-O Stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~263.03[M]⁺ (Molecular Ion)
~245.02[M - H₂O]⁺
~186.01[M - C₆H₅CO]⁺
~105.03[C₆H₅CO]⁺
~77.04[C₆H₅]⁺

Cross-Validation Workflow: A Step-by-Step Approach

The following workflow outlines the process of cross-validating the predicted spectroscopic data to confirm the structure of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation and Prediction cluster_2 Cross-Validation cluster_3 Structural Confirmation IR FT-IR Spectroscopy IR_Interp Identify Functional Groups: - Carboxylic Acid (O-H, C=O) - Ketone (C=O) - Aromatic/Thiazole Rings IR->IR_Interp NMR ¹H and ¹³C NMR Spectroscopy NMR_Interp Determine Proton and Carbon Environments: - Number of Signals - Chemical Shifts - Multiplicities - Integration NMR->NMR_Interp MS Mass Spectrometry MS_Interp Determine Molecular Weight and Fragmentation: - Molecular Ion Peak - Key Fragment Ions MS->MS_Interp Cross_Validate Integrate and Correlate Data: - Does MS confirm MW predicted by NMR/IR? - Do NMR signals correspond to functional groups from IR? - Are fragmentation patterns in MS consistent with the proposed structure? IR_Interp->Cross_Validate NMR_Interp->Cross_Validate MS_Interp->Cross_Validate Structure_Confirm Confirmed Structure of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid Cross_Validate->Structure_Confirm

Figure 1. A generalized workflow for the cross-validation of spectroscopic data.

Step 1: Independent Analysis of Each Spectroscopic Technique
  • FT-IR Spectroscopy : The broad absorption band between 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a carboxylic acid.[3] The two strong carbonyl peaks around 1700-1725 cm⁻¹ and 1650-1670 cm⁻¹ would suggest the presence of two distinct C=O groups, consistent with a carboxylic acid and a ketone. The presence of aromatic and thiazole rings is supported by the C=C stretching vibrations in the 1580-1600 cm⁻¹ region.[2]

  • NMR Spectroscopy :

    • ¹H NMR : The downfield signal above 13 ppm is characteristic of a carboxylic acid proton. The multiplets in the aromatic region (7.5-8.2 ppm) with an integration of 5 protons are consistent with a monosubstituted benzene ring (the benzoyl group). The singlet at approximately 2.8 ppm integrating to 3 protons is indicative of a methyl group attached to the thiazole ring.

    • ¹³C NMR : The presence of two signals in the carbonyl region (~185-195 ppm and ~165-170 ppm) corroborates the FT-IR data for two distinct C=O functionalities. The number and chemical shifts of the aromatic and thiazole carbons, along with the methyl carbon signal, should align with the proposed structure.

  • Mass Spectrometry : The molecular ion peak at an m/z of approximately 263.03 would correspond to the molecular weight of the target compound (C₁₂H₉NO₃S).[4] Key fragmentation patterns, such as the loss of a water molecule ([M - H₂O]⁺), a benzoyl radical ([M - C₆H₅CO]⁺), and the presence of the benzoyl cation ([C₆H₅CO]⁺), would provide strong evidence for the proposed connectivity of the atoms.[1]

Step 2: Correlative Analysis

The power of cross-validation lies in the integration of these individual data points:

  • IR and NMR Correlation : The O-H and C=O stretches observed in the IR spectrum are directly correlated with the carboxylic acid proton and the two carbonyl carbons identified in the ¹H and ¹³C NMR spectra, respectively.

  • NMR and MS Correlation : The molecular formula deduced from the NMR data (by counting protons and carbons) should be consistent with the molecular weight determined by the molecular ion peak in the mass spectrum.

  • IR, NMR, and MS Correlation : The fragmentation pattern observed in the mass spectrum should be explainable by the cleavage of the functional groups identified in the IR and NMR spectra. For example, the observation of a fragment at m/z 105 is strong evidence for the presence of a benzoyl group, which is also supported by the aromatic signals in the NMR spectra and the ketonic C=O stretch in the IR spectrum.

Experimental Protocols

While experimental data for the target molecule is not presented, the following are generalized protocols for acquiring the necessary spectroscopic data.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5] The choice of solvent is critical and should be based on the solubility of the compound. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup : These protocols are generally applicable to modern NMR spectrometers (e.g., 300-500 MHz).[5]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing : Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Protocol 3: Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis : Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[5]

Conclusion

The cross-validation of spectroscopic data is an indispensable practice in chemical research and development. By systematically comparing and integrating data from IR, NMR, and Mass Spectrometry, a robust and unambiguous structural elucidation of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid can be achieved. This guide provides a predictive framework and a systematic workflow that can be applied to the characterization of this and other novel chemical entities, ensuring a high degree of confidence in their structural assignment.

References

  • BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds. Benchchem.
  • BenchChem. (n.d.). Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide. Benchchem.
  • MOST Wiedzy. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. MOST Wiedzy.
  • PMC. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC.
  • ACS Publications. (2019, October 29). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A.
  • NextSDS. (n.d.). 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid. NextSDS.
  • BenchChem. (n.d.). Spectroscopic Characterization of 5-Benzoyl-2-benzimidazolinone: A Technical Guide. Benchchem.
  • Al-Saadi, et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647.
  • PubChemLite. (n.d.). 5-benzyl-1,3-thiazole-4-carboxylic acid (C11H9NO2S). PubChemLite.

Sources

Comparative

Purity Validation Techniques for Commercial 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development: the unquestioned reliance on vendor-provided Certificates of Analysis (CoA) for commercial building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development: the unquestioned reliance on vendor-provided Certificates of Analysis (CoA) for commercial building blocks. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 32002-71-4)[1] is a highly functionalized heterocyclic intermediate heavily utilized in the synthesis of kinase inhibitors and anti-infective agents.

Because its carboxylic acid moiety is typically destined for downstream amide coupling, the presence of structurally similar impurities (e.g., unreacted 2-methylthiazole-4-carboxylic acid or des-benzoyl variants) can act as chain terminators or aggressively compete for coupling reagents. Therefore, validating the purity of this compound is not merely a regulatory formality—it is a chemical necessity to prevent the generation of complex, hard-to-purify product mixtures.

According to the recently modernized ICH Q2(R2) guidelines, analytical procedures must be rigorously validated for parameters including specificity, accuracy, precision, and limits of detection/quantitation (LOD/LOQ) to ensure they consistently deliver dependable results[2]. This guide objectively compares the performance of orthogonal analytical techniques and provides self-validating experimental protocols for establishing the absolute purity of this critical thiazole derivative.

The Analytical Dilemma: Causality of Technique Selection

A fundamental challenge in validating commercial building blocks is the absence of a highly characterized, compound-specific Certified Reference Material (CRM).

  • HPLC-UV is exceptional for separating and detecting trace organic impurities, but using it for absolute assay (quantitation of the main component) requires a CRM of identical structure to establish a calibration curve.

  • Quantitative NMR (qNMR) solves this traceability problem. As recognized by USP General Chapter <761>, qNMR is a primary ratio method that allows for the direct determination of mass fraction (purity) by comparing the analyte's resonance signals against a generic, highly pure internal standard[3]. Because it measures the number of nuclei directly, it does not require a reference curve[4].

Therefore, a modern, comprehensive purity validation strategy employs qNMR for absolute assay and HPLC-UV/LC-MS for relative impurity profiling .

Workflow Start Commercial Batch 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid Step1 Sample Preparation (Dissolution & Aliquoting) Start->Step1 Branch1 HPLC-UV / LC-MS (Relative Purity & Impurities) Step1->Branch1 Aliquot 1 Branch2 1H-qNMR (Absolute Purity Assay) Step1->Branch2 Aliquot 2 Decision Data Reconciliation (Mass Balance vs qNMR) Branch1->Decision Impurity % Branch2->Decision Assay % End Final Certificate of Analysis (Validated Purity) Decision->End Pass ICH Criteria

Figure 1: Orthogonal analytical workflow for comprehensive purity validation.

Performance Comparison of Purity Validation Techniques

To select the most appropriate method, we must evaluate the performance characteristics of each technique against the Analytical Target Profile (ATP) of the thiazole derivative.

Analytical TechniquePrimary ApplicationSpecificityLOD / LOQReference Standard RequirementSelf-Validating Features
1H-qNMR Absolute Purity AssayLow (Peak overlap possible)~0.1% / 0.5%Generic CRM (e.g., Maleic Acid)Internal standard cancels instrument drift
HPLC-UV Organic Impurity ProfilingHigh (Chromatographic separation)~0.01% / 0.05%Compound-Specific CRM needed for assaySystem suitability checks (Blank & LOQ)
LC-HRMS Unknown Impurity IDVery High (Exact Mass)<0.01%None (for ID purposes)Isotopic pattern matching
Acid-Base Titration Total Acid ContentVery Low (Detects all acids)N/A (Bulk method)Standardized Titrant (e.g., NaOH)Replicate titrations & blank subtraction

Experimental Protocols: Building Self-Validating Systems

The following methodologies are designed not just as a sequence of steps, but as logical, self-validating systems where the causality of every experimental choice is defined.

Protocol 1: Absolute Purity Assay via 1H-qNMR (USP <761> Compliant)

Causality Focus: qNMR relies on the quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal[5]. By measuring the analyte and a generic internal standard (IS) in the exact same physical space and time, any instrument drift or minor tuning variations affect both equally, canceling out errors and creating a self-validating measurement[3].

  • Sample Preparation: Accurately weigh ~10.0 mg of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid and ~5.0 mg of Maleic acid CRM (Internal Standard, certified purity >99.9%) using a calibrated microbalance (readability 0.001 mg).

  • Solvation: Co-dissolve both solids in 600 µL of anhydrous DMSO-d6.

    • Why DMSO-d6? It provides excellent solubility for rigid thiazole structures. Furthermore, its residual solvent peak (2.50 ppm) does not overlap with the target analyte's methyl singlet (~2.7 ppm) or the IS olefinic singlet (6.26 ppm).

  • Acquisition Parameters: Acquire the 1H-NMR spectrum at 400 MHz or higher using a 90-degree excitation pulse.

    • Critical Causality: Set the relaxation delay ( D1​ ) to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures >99.3% magnetization recovery between pulses, preventing artificial signal attenuation and ensuring strict quantitative accuracy[3].

  • Data Processing & Validation: Apply precise baseline correction and integrate the target peaks. Regulatory authorities recommend a Signal-to-Noise (S/N) ratio of ≥150 for accurate and validated qNMR assays[4].

  • Calculation: Compute the absolute mass fraction using the standard qNMR equation based on the molar masses, equivalent protons, and integrated areas of the analyte versus the internal standard.

qNMR_Logic N1 Internal Standard (IS) Maleic Acid (Known Purity) N3 1H-qNMR Acquisition (Relaxation delay > 5*T1) N1->N3 Co-dissolve in DMSO-d6 N2 Target Analyte Thiazole Derivative N2->N3 Co-dissolve in DMSO-d6 N4 Signal Integration (Analyte vs IS) N3->N4 High S/N > 150 N5 Absolute Mass Fraction (Purity %) N4->N5 USP <761> Calculation

Figure 2: Mechanistic causality and self-validation logic of 1H-qNMR absolute quantitation.

Protocol 2: Organic Impurity Profiling via HPLC-UV

While qNMR provides the absolute assay, its relatively high LOD means trace impurities might be missed. HPLC-UV is employed orthogonally to ensure specificity and detect trace organic impurities down to 0.05%[6].

Causality Focus: To ensure specificity, the chromatographic conditions must resolve the main peak from potential synthetic intermediates, requiring careful control of the mobile phase pH[2].

  • System Setup: Utilize a UHPLC system equipped with a Photodiode Array (PDA) detector set to 254 nm (optimal for capturing the benzoyl chromophore).

  • Column Selection: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Why C18? It provides optimal hydrophobic retention for the benzoyl and thiazole rings, allowing separation based on subtle polarity differences (e.g., des-methyl impurities).

  • Mobile Phase Chemistry:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Why TFA? The low pH (pH ~2) completely suppresses the ionization of the carboxylic acid moiety (pKa ~3-4), ensuring the molecule remains in its neutral state. This prevents peak tailing, unpredictable retention time shifts, and split peaks.

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes to ensure elution of both polar degradants and highly retained non-polar dimers.

  • System Suitability (Self-Validation): Inject a blank (diluent) to confirm no baseline interference. Inject a standard solution at the LOQ level (typically 0.05% of the nominal sample concentration) to verify that S/N > 10, satisfying ICH Q2(R2) sensitivity and reportable range requirements[6].

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl (mastercontrol.com) URL: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ich.org) URL: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained Source: ResolveMass Laboratories Inc. (resolvemass.ca) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid

In drug development and synthetic chemistry, handling functionalized heterocyclic compounds requires a rigorous, causally-driven approach to safety. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) is...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and synthetic chemistry, handling functionalized heterocyclic compounds requires a rigorous, causally-driven approach to safety. 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) is a valuable building block for pharmaceutical libraries, but its physicochemical properties demand specific handling protocols[1].

This guide provides an authoritative, step-by-step operational framework for researchers. By understanding the chemical mechanisms behind the hazards, laboratory personnel can implement self-validating safety systems that protect both the researcher and the integrity of the experiment.

Hazard Causality and Physicochemical Profile

To design an effective safety protocol, we must first understand the intrinsic properties of the molecule. The presence of the carboxylic acid moiety combined with the thiazole ring dictates its reactivity and biological interaction profile. When exposed to the moisture of human skin or mucous membranes, the acidic functional group can induce localized pH shifts, leading to contact dermatitis or severe ocular irritation[2]. Furthermore, as a dry powder, the compound is prone to aerosolization, presenting a distinct respiratory hazard[3][4].

Quantitative Chemical and Hazard Profile

The following table summarizes the quantitative data and globally harmonized system (GHS) classifications associated with this compound and its close structural analogs[2][5].

Property / HazardSpecification / ClassificationMechanistic Causality
CAS Number 32002-71-4Unique chemical identifier.
Molecular Formula C12H9NO3SDetermines molecular weight and steric bulk.
Molecular Weight 247.27 g/mol Relatively low MW; fine powders can easily become airborne.
Skin Irritation Category 2 (H315)Acidic proton interacts with epidermal moisture, causing localized protein denaturation and inflammation[2].
Eye Irritation Category 2A (H319)Direct contact with the cornea causes rapid pH-driven irritation and potential tissue damage[2].
Respiratory Irritation STOT SE 3 (H335)Inhalation of micro-particulates irritates the mucosal lining of the upper respiratory tract[2][3].

Personal Protective Equipment (PPE) Architecture

Selecting PPE is not merely about compliance; it is about creating an impermeable barrier tailored to the specific chemical threats of the compound.

PPE Specifications and Justification
PPE CategoryRequired SpecificationCausality & Scientific JustificationValidation Check
Hand Protection Nitrile Gloves (EN 374 compliant), minimum 4 mil thickness.Nitrile provides superior chemical resistance against organic acids compared to latex, which is porous to many organic compounds.Self-Validation: Inflate the glove with air and twist the cuff to check for micro-punctures before donning.
Eye Protection Indirect-vented safety goggles (EN 166 / ANSI Z87.1).Standard safety glasses leave orbital gaps. Indirect venting prevents airborne powder from bypassing the lenses while preventing fogging.Self-Validation: Ensure a tight seal against the face; no gaps should be visible in a mirror check.
Body Protection Flame-resistant (FR) or 100% cotton lab coat with knit cuffs.Synthetic fibers (like polyester) can generate static electricity, which attracts fine powders. Knit cuffs prevent sleeve drag and skin exposure.Self-Validation: Ensure the coat is fully buttoned to the neck and cuffs are tucked under the gloves.
Respiratory N95/FFP2 Mask or Local Exhaust Ventilation (LEV).Required if handling outside a fume hood. Filters out fine particulates that cause STOT SE 3 respiratory irritation[3][4].Self-Validation: Perform a positive/negative pressure seal check if using a tight-fitting respirator.
PPE Workflow Logic

To prevent cross-contamination, the sequence of donning (putting on) and doffing (taking off) PPE is critical.

PPESequence Start Start Protocol Inspect Inspect All PPE Start->Inspect LabCoat Don Lab Coat Inspect->LabCoat Goggles Don Safety Goggles LabCoat->Goggles Gloves Don Nitrile Gloves Goggles->Gloves Handle Handle Chemical Gloves->Handle RemoveGloves Doff Gloves Safely Handle->RemoveGloves Post-operation RemoveGoggles Doff Goggles RemoveGloves->RemoveGoggles RemoveCoat Doff Lab Coat RemoveGoggles->RemoveCoat Wash Wash Hands RemoveCoat->Wash

Caption: Standard operating procedure for donning and doffing PPE to prevent cross-contamination.

Operational Handling Protocols

When transferring or weighing 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid, the primary goal is to minimize dust generation and static cling.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Setup: Conduct all open-container handling inside a certified chemical fume hood or a powder-weighing enclosure.

    • Causality: Local exhaust ventilation (LEV) captures aerosolized particles before they reach the operator's breathing zone.

    • Validation: Verify the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s. If the analytical balance fluctuates, the airflow is too turbulent; lower the sash to stabilize.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to handling.

    • Causality: Organic powders easily build static charges, causing them to repel from the spatula and disperse into the air.

  • Transfer Execution: Use a grounded, stainless-steel micro-spatula. Slowly transfer the powder to the weighing boat. Do not drop the powder from a height.

  • Sealing: Once the desired mass is achieved, immediately cap the source bottle. If transferring the weighed powder to a reaction vessel, use a powder funnel to prevent neck-adhesion.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (water or mild ethanol solution) to capture any microscopic dust[3].

Emergency Spill Response and Disposal

Even with rigorous protocols, accidental releases occur. A self-validating spill response ensures that a minor incident does not escalate into a facility-wide contamination event.

Spill Response Logic

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major Ventilate Ensure Ventilation Minor->Ventilate Evacuate Evacuate Area & Call EHS Major->Evacuate Absorb Sweep/Absorb with Inert Material Ventilate->Absorb Dispose Transfer to Hazardous Waste Absorb->Dispose

Caption: Decision logic and response workflow for managing chemical spills.

Step-by-Step Spill Cleanup Methodology (Minor Spills)
  • Isolate and Ventilate: Immediately restrict access to the spill area. Ensure the fume hood or room ventilation is operating at maximum capacity[3].

  • Don Supplemental PPE: If the spill is outside the hood, upgrade to a tight-fitting N95/P100 respirator to prevent inhalation of kicked-up dust.

  • Containment (Wet Method): Do not dry sweep, as this aerosolizes the powder. Lightly mist the spilled powder with water or a compatible solvent (e.g., isopropanol) to bind the particulates.

    • Causality: Wetting increases the mass of the particles, overcoming aerodynamic forces that would otherwise make them airborne.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the wetted material[4].

  • Surface Decontamination: Wash the affected surface with soap and water, followed by a solvent wipe, to remove any residual acidic residue[3].

Waste Management and Disposal Plan
  • Solid Waste: Place all collected spill debris, contaminated weighing boats, and heavily soiled gloves into a sealed, clearly labeled hazardous waste container designated for "Solid Organic Acid Waste"[5].

  • Liquid Waste: If the compound is dissolved in organic solvents during an experiment, dispose of it in the "Non-Halogenated Organic Waste" carboy (unless halogenated solvents were used).

  • Regulatory Compliance: Never dispose of thiazole-carboxylic acid derivatives down the sink. They must be processed by an approved hazardous waste disposal plant[3][5].

References

  • National Institutes of Health (NIH). "4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271." PubChem Database. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid
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